molecular formula C34H46O14 B15594194 5-Acetyltaxachitriene A

5-Acetyltaxachitriene A

Cat. No.: B15594194
M. Wt: 678.7 g/mol
InChI Key: CVVZHAQTJYVJBN-VWHCYYNXSA-N
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Description

5-Acetyltaxachitriene A is a useful research compound. Its molecular formula is C34H46O14 and its molecular weight is 678.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C34H46O14

Molecular Weight

678.7 g/mol

IUPAC Name

[(1R,2S,3E,5S,7S,8E,10R,13S)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate

InChI

InChI=1S/C34H46O14/c1-16-27(43-19(4)36)13-26-30(46-22(7)39)12-25(15-42-18(3)35)29(45-21(6)38)14-28(44-20(5)37)17(2)32(47-23(8)40)33(48-24(9)41)31(16)34(26,10)11/h12,26-30,33H,13-15H2,1-11H3/b25-12+,32-17+/t26-,27-,28-,29-,30-,33+/m0/s1

InChI Key

CVVZHAQTJYVJBN-VWHCYYNXSA-N

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Discovery and Isolation of 5-Acetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyltaxachitriene A is a taxane (B156437) diterpenoid isolated from the needles of the Maire yew (Taxus mairei). Taxanes are a critical class of natural products, with prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®) being widely used as anticancer agents. The discovery and characterization of novel taxanes like this compound are of significant interest to the scientific community for their potential as new therapeutic leads or as precursors for the semi-synthesis of more potent analogues. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, presenting available data in a structured format for researchers.

Discovery of this compound

This compound was first reported as a new natural product isolated from the needles of Taxus mairei. The discovery was part of broader phytochemical investigations into various Taxus species, which are known to be a rich source of structurally diverse and biologically active taxane diterpenoids. The initial discovery would have involved the systematic extraction and chromatographic separation of compounds from the plant material, followed by spectroscopic analysis to identify and characterize novel structures.

Isolation Methodology

The isolation of taxanes from Taxus species is a multi-step process that involves extraction, partitioning, and a series of chromatographic separations. The following is a generalized experimental protocol based on common practices for taxane isolation.

Experimental Protocol: Generalized Isolation of Taxanes from Taxus mairei Needles
  • Plant Material Collection and Preparation:

    • Needles of Taxus mairei are collected and air-dried in a shaded, well-ventilated area to prevent degradation of thermolabile compounds.

    • The dried needles are then ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Extraction:

    • The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for several days. This process is often repeated multiple times to ensure complete extraction of the target compounds.

    • The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform (B151607) (or dichloromethane), ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with taxanes typically concentrating in the chloroform and ethyl acetate fractions.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography: The chloroform and/or ethyl acetate fractions are subjected to column chromatography over silica gel. Elution is performed with a gradient of increasing polarity, typically using solvent systems like hexane-ethyl acetate or chloroform-methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient. This step is crucial for obtaining the pure compound.

Structural Elucidation

The structure of this compound would have been determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as hydroxyls, carbonyls (from the acetyl group and ketone), and alkenes.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about any chromophores present in the molecule.

Data Presentation

Due to the inaccessibility of the primary literature, specific quantitative data for this compound cannot be presented. The following tables are placeholders to illustrate how such data would be structured.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₃₂O₅
Molecular Weight376.49 g/mol
AppearanceWhite amorphous powder or colorless crystals
Melting PointNot available
Optical RotationNot available

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
Data not available

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the isolation and characterization of a natural product like this compound.

isolation_workflow plant_material Taxus mairei Needles extraction Extraction (Methanol/Ethanol) plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning crude_fractions Crude Fractions (e.g., Chloroform, Ethyl Acetate) partitioning->crude_fractions silica_gel Silica Gel Column Chromatography crude_fractions->silica_gel hplc Preparative HPLC silica_gel->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

structure_elucidation_workflow pure_compound Pure Compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ir Infrared (IR) Spectroscopy pure_compound->ir uv UV-Vis Spectroscopy pure_compound->uv structure Structure of this compound ms->structure nmr->structure ir->structure uv->structure

Caption: Spectroscopic techniques for structure elucidation.

Conclusion

This compound represents one of the many diverse taxane diterpenoids found in Taxus species. While the specific details of its initial discovery and characterization from the primary literature are not currently accessible, the general methodologies for the isolation and structural elucidation of such compounds are well-established. Further research into the biological activity of this compound could reveal its potential as a new pharmacological agent. The procurement of the original research publication is essential for a complete and detailed understanding of this compound.

5-Acetyltaxachitriene A: A Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyltaxachitriene A is a member of the taxane (B156437) diterpenoid family, a class of natural products that includes the highly successful anticancer drug, paclitaxel (B517696) (Taxol®). Isolated from the needles of Taxus mairei, this compound holds interest for its potential biological activity and as a component of the complex taxane profile within yew species. This technical guide provides a comprehensive overview of the current understanding of the natural source and biosynthetic pathway of this compound. It is intended to serve as a resource for researchers in natural product chemistry, biosynthesis, and drug development, offering detailed experimental methodologies and a framework for further investigation into this and related taxanes. While significant progress has been made in elucidating the general taxane biosynthetic pathway, the specific enzymatic steps leading to this compound are not yet fully characterized. This guide presents a putative pathway based on established enzymatic reactions in taxane biosynthesis and highlights areas where further research is required.

Natural Source and Isolation

This compound is a naturally occurring taxane diterpenoid that has been extracted from the needles of the yew species Taxus mairei[1]. The concentration of individual taxanes within Taxus species can vary significantly based on the specific tissue, geographical location, and time of collection.

Data Presentation: Quantitative Analysis

While specific yield data for this compound from Taxus mairei is not extensively reported in the available literature, the general content of taxanes in the bark of Taxus mairei has been noted to be approximately 0.396 mg/g. It is important to note that this figure represents the total taxane content and the yield of individual taxanes like this compound would be a fraction of this total.

Plant PartTotal Taxane Content (mg/g dry weight)Specific Yield of this compound (mg/g dry weight)
Bark0.396Not Reported
NeedlesNot ReportedNot Reported

Table 1: Reported Taxane Content in Taxus mairei

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of taxanes from Taxus needles, which can be adapted for the specific isolation of this compound.

1. Extraction:

  • Objective: To extract crude taxanes from the plant material.

  • Procedure:

    • Air-dry and powder the needles of Taxus mairei.

    • Macerate the powdered needles with methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours. The process can be repeated to ensure complete extraction.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

2. Liquid-Liquid Partitioning:

  • Objective: To remove non-polar impurities.

  • Procedure:

    • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning against a non-polar solvent such as hexane (B92381) or petroleum ether.

    • Discard the non-polar layer containing lipids and chlorophyll.

    • The aqueous methanol layer containing the taxanes is retained and concentrated.

3. Chromatographic Purification:

  • Objective: To isolate and purify this compound from the mixture of taxanes.

  • Procedure:

    • Silica (B1680970) Gel Column Chromatography:

      • Subject the concentrated extract to column chromatography on silica gel.

      • Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).

      • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a vanillin-sulfuric acid spray reagent followed by heating.

    • High-Performance Liquid Chromatography (HPLC):

      • Further purify the fractions containing the compound of interest using reversed-phase HPLC (RP-HPLC) on a C18 column.

      • A typical mobile phase would be a gradient of acetonitrile (B52724) and water.

      • Monitor the elution profile using a UV detector at a wavelength of approximately 227 nm.

      • Collect the peak corresponding to this compound.

4. Structure Elucidation:

  • Objective: To confirm the identity and structure of the isolated compound.

  • Procedure:

    • The purified compound is subjected to spectroscopic analysis, including:

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure.

Biosynthesis of this compound

The biosynthesis of taxanes is a complex pathway involving numerous enzymatic steps. While the complete pathway to this compound has not been definitively established, a putative pathway can be proposed based on the well-characterized biosynthesis of paclitaxel. The biosynthesis can be broadly divided into three stages: formation of the taxane skeleton, a series of oxygenations and acylations, and in the case of paclitaxel, the addition of a side chain.

Stage 1: Formation of the Taxane Core

The biosynthesis of the characteristic taxane ring system begins with the universal precursor of diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP).

  • Cyclization of GGPP: The enzyme taxadiene synthase (TS) catalyzes the cyclization of the linear GGPP molecule to form the tricyclic olefin intermediate, taxa-4(5),11(12)-diene . This is the committed step in taxane biosynthesis.

Stage 2: Oxygenation and Acylation of the Taxane Core

Following the formation of the taxadiene core, a series of post-cyclization modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (P450s) and acyltransferases.

  • Hydroxylation at C5: The first oxygenation is the hydroxylation of taxadiene at the C5 position, catalyzed by taxadiene 5α-hydroxylase (T5H) , a cytochrome P450 enzyme, to yield taxa-4(20),11(12)-dien-5α-ol .

  • Acetylation at C5: The hydroxyl group at C5 is then acetylated by the enzyme taxadien-5α-ol O-acetyltransferase (TAT) , using acetyl-CoA as the acetyl donor, to produce taxa-4(20),11(12)-dien-5α-yl acetate . This is a key step leading to 5-acetylated taxanes.

Putative Pathway to this compound

The subsequent steps leading to the "taxachitriene A" core are less defined. It is hypothesized that a series of further hydroxylations and potentially skeletal rearrangements, catalyzed by other P450 enzymes, lead to the formation of the taxachitriene A scaffold. The final structure of this compound would then be achieved through additional, specific acylation reactions.

The following diagram illustrates the proposed early stages of the biosynthetic pathway leading towards this compound.

Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadienol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadienol Taxadiene 5α-hydroxylase (T5H) TaxadienylAcetate Taxa-4(20),11(12)-dien-5α-yl acetate Taxadienol->TaxadienylAcetate Taxadien-5α-ol O-acetyltransferase (TAT) + Acetyl-CoA TaxachitrieneA_Precursor Taxachitriene A Precursor (Hydroxylated Intermediate) TaxadienylAcetate->TaxachitrieneA_Precursor Multiple P450s (Hydroxylations & Rearrangements - Putative) Five_Acetyltaxachitriene_A This compound TaxachitrieneA_Precursor->Five_Acetyltaxachitriene_A Acyltransferases (Putative)

Putative biosynthetic pathway of this compound.
Experimental Protocols: Key Biosynthetic Enzyme Assays

1. Taxadiene Synthase (TS) Assay:

  • Objective: To determine the activity of taxadiene synthase.

  • Principle: The assay measures the conversion of radiolabeled [³H]GGPP to [³H]taxadiene.

  • Procedure:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, DTT, and the enzyme extract (e.g., from a recombinant expression system or a crude plant extract).

    • Initiate the reaction by adding [³H]GGPP.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., EDTA in acetone).

    • Extract the product with a non-polar solvent like hexane.

    • Analyze the hexane extract by radio-TLC or radio-GC to separate and quantify the [³H]taxadiene formed.

2. Taxadien-5α-ol O-acetyltransferase (TAT) Assay:

  • Objective: To measure the activity of the acetyltransferase responsible for the C5 acetylation.

  • Principle: This assay quantifies the transfer of the acetyl group from [¹⁴C]acetyl-CoA to taxadien-5α-ol.

  • Procedure:

    • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), the substrate taxadien-5α-ol, and the enzyme preparation.

    • Start the reaction by adding [¹⁴C]acetyl-CoA.

    • Incubate at an optimal temperature for a specific time.

    • Terminate the reaction, for example, by adding acetic acid.

    • Extract the acetylated product with a solvent like ethyl acetate.

    • Analyze the extract by liquid scintillation counting or by separating the product using TLC or HPLC followed by radioactivity detection.

Experimental Workflows

The following diagrams illustrate typical workflows for the isolation and biosynthetic analysis of this compound.

Isolation_Workflow Plant_Material Taxus mairei Needles (Dried and Powdered) Extraction Methanol/Ethanol Extraction Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning (Hexane/Water-Methanol) Extraction->Partitioning Crude_Extract Crude Taxane Extract Partitioning->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Fractions Semi-purified Fractions Silica_Column->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Workflow for isolation of this compound.

Biosynthesis_Analysis_Workflow Gene_Discovery Gene Discovery (Transcriptomics of T. mairei) Heterologous_Expression Heterologous Expression of Candidate Genes (e.g., in E. coli or yeast) Gene_Discovery->Heterologous_Expression Enzyme_Purification Enzyme Purification Heterologous_Expression->Enzyme_Purification Enzyme_Assay In Vitro Enzyme Assays (with putative substrates) Enzyme_Purification->Enzyme_Assay Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification Pathway_Elucidation Pathway Elucidation Product_Identification->Pathway_Elucidation

Workflow for biosynthetic pathway analysis.

Conclusion and Future Directions

This compound represents an intriguing member of the taxane family with a partially understood biosynthetic origin. While its natural source is established as Taxus mairei, further quantitative studies are needed to determine its abundance. The proposed biosynthetic pathway provides a solid foundation for future research, which should focus on the identification and characterization of the specific cytochrome P450 enzymes and acyltransferases responsible for the formation of the taxachitriene core and its subsequent modifications. The detailed experimental protocols provided herein offer a starting point for researchers aiming to isolate this compound for pharmacological screening or to further unravel its biosynthesis. A complete understanding of the biosynthetic pathway of this compound and other minor taxanes will not only expand our knowledge of plant secondary metabolism but may also open avenues for the biotechnological production of novel taxane derivatives with potential therapeutic applications.

References

5-Acetyltaxachitriene A: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyltaxachitriene A is a naturally occurring taxane (B156437) diterpenoid isolated from the needles of Taxus mairei. As a member of the taxane family, which includes the prominent anticancer agent Paclitaxel, this compound holds potential significance in pharmacological research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound, based on available scientific literature. Detailed experimental protocols for the isolation of similar taxane diterpenoids and a summary of their cytotoxic effects are also presented.

Chemical Structure and Physicochemical Properties

This compound possesses a complex diterpenoid core structure characteristic of the taxane family. The chemical formula for this compound is C₃₄H₄₆O₁₄, with a molecular weight of 678.7 g/mol .[1] The structure is based on a bicyclo[9.3.1]pentadecane skeleton.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₄H₄₆O₁₄PubChem
Molecular Weight 678.7 g/mol PubChem
CAS Number 187988-48-3PubChem
IUPAC Name (2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetatePubChem
Boiling Point 687.5±55.0 °C (Predicted)BOC Sciences
Density 1.2±0.1 g/cm³ (Predicted)BOC Sciences
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl AcetateBOC Sciences
Appearance PowderBOC Sciences
Storage Store at -20°CBOC Sciences

Spectroscopic Data

Detailed spectroscopic data for this compound is not available in the public domain. However, based on the analysis of other taxane diterpenoids isolated from Taxus mairei, a general profile of expected NMR and Mass Spectrometry data can be inferred. The structures of novel taxanes are typically determined using a combination of 1D and 2D NMR techniques (COSY, HMQC, HMBC, NOESY) and mass spectrometry.[2][3][4]

Table 2: General Spectroscopic Data for Taxane Diterpenoids

Spectroscopic TechniqueTypical Observations for Taxane Core
¹H NMR Complex multiplets in the aliphatic region (δ 1.0-3.0 ppm) for the core structure. Signals for methyl groups often appear as singlets. Protons on oxygenated carbons appear at lower fields (δ 3.5-6.0 ppm). Acetyl methyl protons typically resonate around δ 2.0 ppm.
¹³C NMR A large number of signals corresponding to the complex carbon skeleton. Carbonyl carbons of acetyl groups appear in the downfield region (δ 170-180 ppm). Carbons attached to oxygen appear in the range of δ 60-90 ppm.
Mass Spectrometry (MS) The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) can be observed to confirm the molecular weight. Fragmentation patterns can provide information about the substituents and the core structure.

Experimental Protocols

General Isolation Protocol for Taxane Diterpenoids from Taxus mairei

The following is a generalized procedure for the isolation of taxane diterpenoids from the needles or bark of Taxus mairei, based on common phytochemical extraction and chromatography techniques.

Caption: Generalized workflow for the isolation of taxane diterpenoids.

Biological Activity and Mechanism of Action

While specific biological activity data for this compound is not documented in the readily available literature, taxane diterpenoids isolated from Taxus mairei have demonstrated significant cytotoxic activities against various cancer cell lines.[5][6][7] For instance, other taxanes from this plant have shown inhibitory effects on human colon carcinoma cells.[5] Taxane compounds from T. mairei have also exhibited inhibitory effects on non-small cell lung cancer cells (A549), mouse melanoma cells (B16), and human hepatoma cells (BEL7402).[6][7]

The primary mechanism of action for clinically used taxanes like Paclitaxel is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. By binding to the β-tubulin subunit, taxanes promote the assembly of tubulin into microtubules and inhibit their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).

mechanism_of_action cluster_cell Cancer Cell Taxane This compound (or other Taxanes) Tubulin α/β-Tubulin Dimers Taxane->Tubulin Binds to β-tubulin Microtubule_Assembly Microtubule Assembly Taxane->Microtubule_Assembly Promotes Tubulin->Microtubule_Assembly Microtubule_Depolymerization Microtubule Depolymerization Microtubule_Assembly->Microtubule_Depolymerization Dynamic Instability Stable_Microtubules Hyper-stabilized Microtubules Microtubule_Assembly->Stable_Microtubules Microtubule_Depolymerization->Taxane Inhibits Mitotic_Spindle Defective Mitotic Spindle Stable_Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: General mechanism of action for taxane diterpenoids.

Future Perspectives

This compound represents a yet-to-be-fully-explored member of the pharmacologically significant taxane family. Further research is warranted to fully elucidate its chemical structure through detailed spectroscopic analysis and to investigate its biological activities. In vitro cytotoxicity screening against a panel of cancer cell lines would be a crucial first step to determine its potential as an anticancer agent. Subsequent studies could focus on its specific molecular targets and mechanism of action, potentially revealing novel therapeutic opportunities. The development of efficient synthetic or semi-synthetic routes to this compound and its analogs could also pave the way for structure-activity relationship studies and the optimization of its pharmacological profile.

References

An In-depth Guide to 5-Acetylated Taxane Precursors: A Focus on Taxadien-5α-yl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel anticancer agents has led to extensive research into the taxane (B156437) family of diterpenoids, with paclitaxel (B517696) (Taxol®) being a prominent member. While the originally requested compound, 5-Acetyltaxachitriene A, is not described in the current scientific literature, a closely related and crucial intermediate in the biosynthesis of paclitaxel is taxadien-5α-yl acetate (B1210297). This compound features the key 5-acetyl group and provides a valuable model for understanding the role of acetylation at the C5 position of the taxane core. This technical guide provides a comprehensive review of the literature on taxadien-5α-yl acetate, its biosynthesis, the enzyme responsible for its formation, and the experimental methodologies used to study it. This information is intended for researchers, scientists, and drug development professionals working in the field of natural product synthesis and cancer therapeutics.

Background: The Significance of Acetylation in Taxane Biosynthesis

The biological activity of taxanes is highly dependent on their complex structure, which is assembled through a series of intricate enzymatic reactions. Acetylation, the addition of an acetyl group, is a critical modification step in the taxol biosynthetic pathway. The enzyme responsible for the acetylation at the C5 position is taxadiene-5α-ol-O-acetyltransferase (TAT). This enzyme catalyzes the conversion of taxadien-5α-ol to taxadien-5α-yl acetate, a key step that precedes further oxidations and rearrangements of the taxane skeleton[1][2]. Understanding the specifics of this reaction, the enzyme's characteristics, and the properties of the resulting acetylated intermediate is crucial for the metabolic engineering of taxol production and the synthesis of novel taxane analogs with potentially improved therapeutic properties.

Quantitative Data

The following tables summarize the key quantitative data reported for taxadiene-5α-ol-O-acetyltransferase and the production of taxadien-5α-yl acetate.

Table 1: Biochemical and Kinetic Properties of Taxadiene-5α-ol-O-acetyltransferase (TAT)

PropertyValueSource
Molecular Weight ~50,000 Da[1]
Optimal pH 9.0[1]
pI 4.7[1]
Km (taxadien-5α-ol) 4.2 µM[1]
Km (acetyl CoA) 5.5 µM[1]

Table 2: Production of Taxadien-5α-yl Acetate in Engineered E. coli

Production SystemTiterSource
Shake-flask fermentation0.04 mg/L[3]
5-L bioreactor (fed-batch)10.9 mg/L[3][4]

Table 3: Mass Spectrometry Data for Taxadien-5α-yl Acetate

Ion (m/z)DescriptionSource
330[M]+[3][4]
315[M - CH3]+[3][4]
287[M - CH3CO]+[3][4]
270[M - CH3COOH]+[3][4]
255[M - CH3COOH - CH3]+[3][4]

Experimental Protocols

Partial Purification of Taxadiene-5α-ol-O-acetyltransferase (TAT) from Taxus species[1]

This protocol describes the partial purification of the TAT enzyme from methyl jasmonate-induced Taxus cell cultures.

a. Preparation of Crude Extract:

  • Harvested cells are frozen in liquid nitrogen and ground to a fine powder.

  • The powder is suspended in an extraction buffer and further homogenized.

  • The homogenate is centrifuged at high speed to pellet cell debris, and the supernatant (crude extract) is collected.

b. Anion Exchange Chromatography:

  • The crude extract is loaded onto an anion exchange column (e.g., DEAE-cellulose).

  • The column is washed with a low-salt buffer to remove unbound proteins.

  • The bound proteins are eluted with a linear gradient of increasing salt concentration (e.g., NaCl).

  • Fractions are collected and assayed for TAT activity.

c. Hydrophobic Interaction Chromatography:

  • Active fractions from the anion exchange step are pooled and brought to a high salt concentration (e.g., with (NH4)2SO4).

  • The sample is loaded onto a hydrophobic interaction column (e.g., Phenyl-Sepharose).

  • The column is washed with a high-salt buffer.

  • Proteins are eluted with a decreasing salt gradient.

  • Fractions are collected and assayed for TAT activity.

d. Affinity Chromatography:

  • Active fractions from the hydrophobic interaction step are pooled and applied to a CoA-agarose affinity column.

  • The column is washed to remove non-specifically bound proteins.

  • The TAT enzyme is eluted with a buffer containing a competitor ligand (e.g., Coenzyme A).

  • Eluted fractions containing the partially purified enzyme are collected.

Enzyme Assay for Taxadiene-5α-ol-O-acetyltransferase (TAT)[1]

This assay is used to determine the activity of the TAT enzyme in the purified fractions.

a. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • Buffer (e.g., Tris-HCl, pH 9.0)

    • Taxadien-5α-ol (substrate)

    • [1-14C]Acetyl-CoA (radiolabeled cosubstrate)

    • Enzyme preparation

b. Incubation:

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at a controlled temperature (e.g., 31°C) for a specific time.

c. Product Extraction:

  • The reaction is stopped, and the product, [14C]taxadien-5α-yl acetate, is extracted with an organic solvent (e.g., ethyl acetate).

d. Product Detection and Quantification:

  • The extracted product is separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The amount of radioactive product is quantified using a scintillation counter or by radioimaging of the TLC plate.

  • Enzyme activity is calculated based on the amount of product formed per unit time.

Heterologous Production and Characterization of Taxadien-5α-yl Acetate in E. coli[3][4]

This protocol outlines the general steps for producing and identifying taxadien-5α-yl acetate in a microbial host.

a. Genetic Engineering of E. coli:

  • The genes for the upstream pathway enzymes (e.g., taxadiene synthase, taxadiene-5α-hydroxylase) and the TAT enzyme are cloned into suitable expression vectors.

  • The vectors are transformed into an E. coli host strain.

b. Fermentation:

  • The engineered E. coli is cultured in a bioreactor under optimized conditions (temperature, pH, aeration).

  • Gene expression is induced at an appropriate time.

  • The fermentation is carried out for a set duration.

c. Extraction:

  • The culture broth is harvested, and the cells are separated from the medium.

  • The product, taxadien-5α-yl acetate, is extracted from the cells and/or the culture medium using an organic solvent.

d. Analysis and Characterization:

  • The extracted compounds are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify taxadien-5α-yl acetate based on its retention time and mass spectrum.

  • For structural confirmation, the product can be purified by chromatography and subjected to Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Signaling Pathways and Experimental Workflows

Taxol_Biosynthetic_Pathway GGPP Geranylgeranyl diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxadienol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadienol Taxadiene 5α-hydroxylase Taxadienyl_acetate Taxadien-5α-yl acetate Taxadienol->Taxadienyl_acetate Taxadiene-5α-ol-O-acetyltransferase (TAT) Downstream Downstream Intermediates Taxadienyl_acetate->Downstream Multiple Steps Paclitaxel Paclitaxel (Taxol) Downstream->Paclitaxel TAT_Purification_Workflow start Taxus Cell Culture (Methyl Jasmonate Induced) extraction Crude Protein Extraction start->extraction anion_exchange Anion Exchange Chromatography extraction->anion_exchange hydrophobic Hydrophobic Interaction Chromatography anion_exchange->hydrophobic affinity Affinity Chromatography (CoA-agarose) hydrophobic->affinity end Partially Purified TAT affinity->end TAT_Assay_Workflow setup Prepare Reaction Mixture (Buffer, Substrates, Enzyme) incubation Incubate at 31°C setup->incubation extraction Stop Reaction & Extract Product (Ethyl Acetate) incubation->extraction separation Separate Product (TLC or HPLC) extraction->separation quantification Quantify Radiolabeled Product (Scintillation Counting) separation->quantification analysis Calculate Enzyme Activity quantification->analysis

References

5-Acetyltaxachitriene A: A Technical Guide to a Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyltaxachitriene A, a diterpenoid isolated from the needles of the yew tree, Taxus mairei, belongs to the taxane (B156437) family of natural products.[1] While direct experimental evidence for the mechanism of action of this compound is not currently available in published literature, its structural classification as a taxane provides a strong basis for a compelling hypothesis. This technical guide outlines the hypothesized mechanism of action for this compound, drawing parallels with the well-established activities of other taxanes like Paclitaxel and Docetaxel (B913). We present a putative signaling pathway, propose detailed experimental protocols for validation, and offer a framework for future research into this promising compound.

Introduction: The Taxane Family of Anticancer Agents

The taxane family of diterpenoids, originally discovered in plants of the Taxus genus, represents a cornerstone of modern cancer chemotherapy.[1] Paclitaxel (Taxol) and docetaxel (Taxotere) are prominent members of this class, widely utilized in the treatment of various solid tumors.[1] The principal mechanism of action for taxanes is the disruption of microtubule dynamics, which are crucial for cell division.[1] Unlike other spindle poisons such as the vinca (B1221190) alkaloids that inhibit tubulin polymerization, taxanes stabilize microtubules, preventing their depolymerization.[1] This stabilization leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death in rapidly dividing cancer cells.[2][3]

Given that this compound is a taxane derivative isolated from Taxus mairei, it is highly probable that it shares this fundamental mechanism of action.[1][4] This guide will, therefore, proceed with the hypothesis that this compound functions as a microtubule-stabilizing agent.

Hypothesized Mechanism of Action of this compound

We hypothesize that this compound exerts its biological effects, particularly its potential anticancer activity, through the following sequence of events:

  • Cellular Uptake: The compound passively diffuses across the cell membrane into the cytoplasm.

  • Microtubule Binding: this compound binds to the β-tubulin subunit of microtubules.

  • Microtubule Stabilization: This binding event enhances the polymerization of tubulin and stabilizes the resulting microtubules, rendering them resistant to depolymerization.

  • Disruption of Mitosis: The stabilized, non-dynamic microtubules are unable to form a functional mitotic spindle, leading to the arrest of the cell cycle at the metaphase-anaphase transition.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

This hypothesized pathway is visually represented in the following diagram.

Hypothesized_Mechanism_of_Action Hypothesized Signaling Pathway of this compound cluster_cell Cancer Cell 5_Acetyltaxachitriene_A This compound Microtubules Microtubules 5_Acetyltaxachitriene_A->Microtubules Binds to β-tubulin Stabilized_Microtubules Stabilized Microtubules Microtubules->Stabilized_Microtubules Promotes Polymerization & Prevents Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Stabilized_Microtubules->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

Quantitative Data Summary

As of the date of this document, there is no publicly available quantitative data regarding the biological activity of this compound. To provide a frame of reference, the following table summarizes the in vitro cytotoxicity of other taxanes from Taxus mairei and the well-established drug, Paclitaxel.

CompoundCell LineAssay TypeIC50Reference
PaclitaxelVarious Tumor CellsIn vitro cytotoxicity2.5 - 7.5 nM[4]
CephalomannineNot SpecifiedIn vitro cytotoxicity1.458–1.499 µg/mL[4]
This compound Not Available Not Available Not Available

Proposed Experimental Protocols for Hypothesis Validation

To investigate and validate the hypothesized mechanism of action of this compound, a series of in vitro experiments are proposed.

In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

  • Methodology:

    • Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in appropriate media and conditions.

    • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., from 0.01 nM to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

    • Viability Assessment: Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue to assess cell viability.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each cell line.

Cell Cycle Analysis
  • Objective: To determine if this compound induces cell cycle arrest.

  • Methodology:

    • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

    • Cell Staining: Harvest and fix the cells, then stain with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI).

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any accumulation in a specific phase.

Microtubule Polymerization Assay
  • Objective: To directly assess the effect of this compound on tubulin polymerization.

  • Methodology:

    • Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).

    • Polymerization Reaction: In a temperature-controlled spectrophotometer, incubate purified tubulin with GTP and different concentrations of this compound.

    • Turbidity Measurement: Monitor the polymerization of tubulin by measuring the increase in turbidity at 340 nm over time.

    • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence and absence of the compound.

Immunofluorescence Microscopy for Microtubule Integrity
  • Objective: To visualize the effect of this compound on the microtubule network in intact cells.

  • Methodology:

    • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

    • Immunostaining: Fix, permeabilize, and stain the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

    • Microscopy: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

    • Analysis: Observe changes in microtubule organization, such as the formation of microtubule bundles and abnormal mitotic spindles.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the experimental validation of the hypothesized mechanism of action.

Experimental_Workflow Experimental Workflow for Mechanism of Action Validation Start Start: Hypothesize Mechanism Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Analysis If cytotoxic Microtubule_Polymerization_Assay Tubulin Polymerization Assay Cell_Cycle_Analysis->Microtubule_Polymerization_Assay If G2/M arrest Immunofluorescence Immunofluorescence Microscopy (Microtubule Staining) Microtubule_Polymerization_Assay->Immunofluorescence If polymerization is promoted Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Immunofluorescence->Apoptosis_Assay If microtubule bundling observed Conclusion Conclusion: Mechanism Validated/Refined Apoptosis_Assay->Conclusion If apoptosis is induced

Caption: Proposed experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

The structural similarity of this compound to other known taxanes strongly suggests a mechanism of action centered on microtubule stabilization, leading to mitotic arrest and apoptosis. The experimental protocols detailed in this guide provide a clear path for the validation of this hypothesis. Future research should focus on conducting these experiments to generate empirical data for this compound. Furthermore, structure-activity relationship (SAR) studies, comparing its activity to other taxachitriene derivatives, could provide valuable insights for the development of novel and more potent anticancer agents. In vivo studies in animal models would be the subsequent crucial step to evaluate its therapeutic potential.

References

Unveiling the Spectroscopic Signature of 5-Acetyltaxachitriene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Acetyltaxachitriene A, a complex diterpenoid belonging to the taxane (B156437) family. Due to the scarcity of directly published data for this compound, this guide infers its spectroscopic characteristics based on the foundational data of its parent compound, taxachitriene A, isolated from the needles of the Chinese yew, Taxus chinensis var. mairei. This document is intended to serve as a valuable resource for researchers engaged in the isolation, characterization, and development of novel taxane-based therapeutic agents.

Chemical Structure

This compound is understood to be an acetylated derivative of taxachitriene A at the C-5 position. The core structure is a bicyclo[9.3.1]pentadecane ring system, characteristic of the taxane diterpenoids.

Molecular Formula: C₃₄H₄₆O₁₄

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the parent compound, taxachitriene A. The expected shifts for this compound are inferred from this data, with anticipated changes highlighted. Acetylation at the C-5 position is expected to induce a downfield shift in the ¹H NMR signal of the proton at C-5 and the ¹³C NMR signals of C-5 and adjacent carbons.

¹H NMR Data (500 MHz, CDCl₃) of Taxachitriene A and Inferred Shifts for this compound
PositionTaxachitriene A (δ ppm, J in Hz)This compound (Inferred δ ppm)
12.55 (m)~2.55
25.65 (d, J=7.5)~5.65
36.10 (d, J=10.0)~6.10
54.45 (br d, J=7.0)~5.50 (downfield shift)
1.90 (m)~1.90
2.35 (m)~2.35
75.40 (dd, J=10.5, 7.0)~5.40
95.95 (d, J=6.0)~5.95
106.30 (d, J=6.0)~6.30
134.90 (q, J=8.0)~4.90
14α2.10 (m)~2.10
14β2.20 (m)~2.20
161.75 (s)~1.75
171.15 (s)~1.15
181.95 (s)~1.95
191.05 (s)~1.05
20α4.15 (d, J=8.5)~4.15
20β4.30 (d, J=8.5)~4.30
OAc2.05, 2.08, 2.10, 2.15, 2.25 (s each)2.05, 2.08, 2.10, 2.15, 2.25, ~2.18 (new Ac)
¹³C NMR Data (125 MHz, CDCl₃) of Taxachitriene A and Inferred Shifts for this compound
PositionTaxachitriene A (δ ppm)This compound (Inferred δ ppm)
145.5~45.5
275.1~75.1
3134.5~134.5
4142.0~142.0
570.5~72.0 (downfield shift)
635.0~35.0
776.0~76.0
8138.0~138.0
978.0~78.0
1074.0~74.0
11135.0~135.0
12140.0~140.0
1372.0~72.0
1438.0~38.0
1540.0~40.0
1622.0~22.0
1728.0~28.0
1815.0~15.0
1925.0~25.0
2065.0~65.0
OAc (C=O)170.1, 170.2, 170.3, 170.5, 170.8170.1, 170.2, 170.3, 170.5, 170.8, ~170.0 (new Ac)
OAc (CH₃)21.0, 21.1, 21.2, 21.3, 21.521.0, 21.1, 21.2, 21.3, 21.5, ~21.4 (new Ac)
Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular formula (C₃₄H₄₆O₁₄) and characteristic fragmentation patterns of taxane diterpenoids, including the loss of acetyl groups.

  • Expected [M+H]⁺: m/z 679.2887

  • Expected [M+Na]⁺: m/z 701.2706

  • Key Fragmentation: Loss of acetic acid (60 Da) from the molecular ion.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of taxane diterpenoids, which would be applicable to this compound.

Isolation and Purification
  • Extraction: The dried and powdered needles of Taxus chinensis var. mairei are extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Chromatography: The fraction containing the target compound (typically the ethyl acetate or chloroform fraction) is subjected to a series of chromatographic techniques for purification. This includes:

    • Silica Gel Column Chromatography: Elution with a gradient of n-hexane and ethyl acetate.

    • Sephadex LH-20 Column Chromatography: Elution with methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): Using a C18 column and a mobile phase of methanol-water or acetonitrile-water.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a 500 MHz or higher spectrometer using CDCl₃ as the solvent and TMS as the internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or a similar high-resolution mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis and Structure Elucidation A Plant Material (Taxus chinensis var. mairei) B Solvent Extraction A->B C Solvent Partitioning B->C D Column Chromatography (Silica, Sephadex) C->D E Preparative HPLC D->E F Pure this compound E->F G Mass Spectrometry (MS) F->G H 1D NMR (¹H, ¹³C) F->H J Data Analysis and Interpretation G->J I 2D NMR (COSY, HSQC, HMBC) H->I I->J K Structure Confirmation J->K

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

This guide provides a comprehensive, albeit inferred, spectroscopic profile of this compound. It is crucial for researchers to perform their own detailed spectroscopic analysis on a purified sample to confirm these characteristics. The provided methodologies and workflow serve as a robust framework for such an investigation.

In Silico Modeling of 5-Acetyltaxachitriene A Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research specifically detailing the in silico modeling of 5-Acetyltaxachitriene A is limited. This guide, therefore, presents a comprehensive and technically detailed hypothetical framework for the in silico analysis of this compound, based on established methodologies in computational drug discovery. The target selection and subsequent data are illustrative, designed to provide researchers with a robust workflow for investigating novel taxane-like molecules.

Introduction

This compound, a putative novel taxane (B156437) derivative, belongs to a class of compounds that have demonstrated significant therapeutic potential, most notably as anti-cancer agents. The mechanism of action for many taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Understanding the molecular interactions of new derivatives like this compound is paramount for their development as potential therapeutic agents. In silico modeling offers a rapid and cost-effective approach to predict binding affinities, elucidate interaction mechanisms, and assess the pharmacokinetic properties of such novel compounds.

This technical guide provides a comprehensive overview of a standard in silico workflow for characterizing the interactions of this compound with its hypothetical primary target, β-tubulin. The methodologies described herein are widely applicable to the study of other small molecule-protein interactions.

Hypothetical Target: β-Tubulin

For the purpose of this guide, we will assume that this compound, like other taxanes, targets the β-subunit of tubulin. The specific binding pocket is hypothesized to be the taxane-binding site, which is well-characterized for paclitaxel (B517696) and its analogues.

In Silico Modeling Workflow

The following sections detail the proposed computational workflow for investigating the interaction between this compound and β-tubulin.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding mode and estimating the binding affinity.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of this compound is constructed using molecular modeling software (e.g., Avogadro, ChemDraw). The structure is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Gasteiger charges are computed, and rotatable bonds are defined.

  • Receptor Preparation: A high-resolution crystal structure of β-tubulin is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens are added, and Kollman charges are assigned. The grid box for docking is defined to encompass the known taxane-binding site.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is employed. The Lamarckian Genetic Algorithm is a common choice for exploring the conformational space of the ligand within the binding pocket. Multiple docking runs (e.g., 100) are typically performed to ensure robust sampling.

  • Analysis of Results: The resulting docking poses are clustered and ranked based on their predicted binding energies. The lowest energy and most populated cluster is selected as the most probable binding mode. Interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of β-tubulin are analyzed.

Table 1: Hypothetical Molecular Docking Results for this compound with β-Tubulin

ParameterValue
Binding Affinity (kcal/mol) -9.8
Inhibitory Constant (Ki) (nM) 55.3
Interacting Residues HIS227, ARG278, SER275, GLY370
Hydrogen Bonds 3
Hydrophobic Interactions ALA231, VAL273, PHE272
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation: The best-ranked docked complex from the molecular docking study is used as the starting structure. The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

  • Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes. This is followed by a two-step equilibration process: first, an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, and second, an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density.

  • Production Run: A production MD run of at least 100 nanoseconds is performed. Trajectories, energies, and other system parameters are saved at regular intervals.

  • Analysis: The trajectory is analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the evolution of protein-ligand hydrogen bonds over time.

Table 2: Hypothetical Molecular Dynamics Simulation Data for the this compound-β-Tubulin Complex

ParameterValue
Simulation Time (ns) 100
Average RMSD (Protein) 1.5 Å
Average RMSD (Ligand) 0.8 Å
Stable Hydrogen Bonds HIS227, SER275
Key Stable Hydrophobic Contacts PHE272, ALA231
ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Experimental Protocol: ADMET Prediction

  • Input: The 2D structure of this compound is used as input for ADMET prediction software (e.g., SwissADME, pkCSM).

  • Prediction: A variety of physicochemical and pharmacokinetic properties are calculated based on established models and algorithms.

  • Analysis: The predicted properties are analyzed to assess potential liabilities, such as poor absorption, rapid metabolism, or toxicity concerns.

Table 3: Hypothetical In Silico ADMET Profile of this compound

PropertyPredicted ValueInterpretation
Molecular Weight 528.6 g/mol Acceptable
LogP 3.2Good Lipophilicity
H-Bond Donors 2Acceptable
H-Bond Acceptors 7Acceptable
Human Intestinal Absorption HighGood Oral Bioavailability
CYP2D6 Inhibitor NoLow Risk of Drug-Drug Interactions
AMES Toxicity Non-toxicLow Mutagenic Potential
hERG I Inhibitor NoLow Cardiotoxicity Risk

Visualizations

In Silico Workflow Diagram

In_Silico_Workflow cluster_start Start cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_admet ADMET Prediction cluster_end Outcome Start This compound (Ligand) Docking Molecular Docking (e.g., AutoDock Vina) Start->Docking ADMET ADMET Prediction (e.g., SwissADME) Start->ADMET Target β-Tubulin (Receptor) Target->Docking Binding_Mode Binding Mode and Affinity Docking->Binding_Mode MD_Sim MD Simulation (e.g., GROMACS) Binding_Mode->MD_Sim Complex_Stability Complex Stability (RMSD, RMSF) MD_Sim->Complex_Stability End Lead Candidate Profile Complex_Stability->End Drug_Likeness Drug-Likeness Profile ADMET->Drug_Likeness Drug_Likeness->End Signaling_Pathway Compound This compound Tubulin β-Tubulin Compound->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Mitotic_Spindle Mitotic Spindle Dysfunction Microtubule->Mitotic_Spindle Leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Triggers

5-Acetyltaxachitriene A: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Acetyltaxachitriene A, a diterpenoid natural product. Due to the limited publicly available data specific to this compound, this guide synthesizes qualitative information and provides generalized experimental protocols based on established methods for related compounds, such as other taxane (B156437) derivatives.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a compound is paramount in the early stages of drug development. Solubility influences bioavailability and formulation strategies, while a thorough stability profile is crucial for determining storage conditions, shelf-life, and potential degradation pathways that could impact efficacy and safety.

Solubility Profile of this compound

Currently, there is a lack of quantitative solubility data for this compound in the public domain. However, qualitative solubility information has been reported.

Table 1: Qualitative Solubility of this compound

Solvent ClassificationSolventSolubility
Organic Solvents ChloroformSoluble[1][]
DichloromethaneSoluble[1][]
Ethyl AcetateSoluble[1][]
Dimethyl Sulfoxide (DMSO)Soluble[1][]
AcetoneSoluble[1][]
Aqueous Solvents WaterData not available

The solubility in organic solvents suggests that this compound is a lipophilic molecule. The lack of aqueous solubility data is a significant gap for assessing its potential as a therapeutic agent, as poor water solubility can lead to challenges in formulation and bioavailability.

Experimental Protocol for Determining Aqueous Solubility

To address the absence of aqueous solubility data, a standard shake-flask method can be employed.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of purified water A->B C Agitate at a constant temperature (e.g., 25°C and 37°C) B->C D Allow to reach equilibrium (typically 24-72 hours) C->D E Filter the solution to remove undissolved solid D->E F Analyze the filtrate by a validated analytical method (e.g., HPLC-UV) E->F G Quantify the concentration F->G G A This compound B Hydrolysis (Acidic/Basic Conditions) A->B D Epimerization (pH/Temperature Dependent) A->D C Deacetylated Derivatives B->C E Epimers D->E G cluster_setup Study Setup cluster_monitoring Monitoring & Analysis cluster_characterization Characterization A Prepare solutions of this compound B Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Collect samples at time points B->C D Analyze by stability-indicating HPLC C->D E Identify and quantify degradation products D->E F Elucidate structures of major degradants (MS, NMR) E->F

References

Initial Phenotypic Screening: Uncovering Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

In-Depth Technical Guide on the Potential Therapeutic Targets of 5-Acetyltaxachitriene A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature contains minimal to no specific data regarding the biological activity, mechanism of action, or therapeutic targets of this compound. Therefore, this document serves as a comprehensive, methodological framework for the systematic investigation of this novel natural product, outlining a strategic approach for its preclinical evaluation. The experimental protocols, quantitative data, and signaling pathways presented are illustrative and based on established practices in cancer drug discovery.

The foundational step in assessing a novel compound like this compound is to determine its biological effect on cancer cells. A diverse panel of human cancer cell lines should be employed to ascertain the breadth and specificity of its cytotoxic or cytostatic activity.

Quantitative Assessment of In Vitro Cytotoxicity

The primary objective is to quantify the concentration of this compound that inhibits cell growth by 50% (IC50). This provides a crucial benchmark of the compound's potency.[1][2][3]

Table 1: Illustrative IC50 Values of this compound Across Human Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 72h Exposure
HCT116Colon Carcinoma0.95 ± 0.15
SW620Colon Adenocarcinoma1.20 ± 0.20
A549Lung Carcinoma4.80 ± 0.65
NCI-H460Lung Carcinoma6.20 ± 0.80
MCF-7Breast Adenocarcinoma2.50 ± 0.35
MDA-MB-231Breast Adenocarcinoma3.10 ± 0.40
PANC-1Pancreatic Carcinoma7.50 ± 1.10
PC-3Prostate Adenocarcinoma9.80 ± 1.50

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture and Seeding: Human cancer cell lines are cultured in appropriate media. Cells are seeded into 96-well microtiter plates at a density of 4,000-8,000 cells per well and allowed to adhere for 24 hours.

  • Compound Application: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium. The cells are treated with these dilutions (e.g., ranging from 0.01 µM to 100 µM) for 72 hours. A vehicle control (DMSO) is included.

  • MTT Incubation: 15 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation at 37°C.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and 100 µL of DMSO is added to each well to dissolve the resulting formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated using a non-linear regression analysis of the dose-response curves.

G cluster_workflow In Vitro Cytotoxicity Assessment Workflow A Panel of Human Cancer Cell Lines B Treatment with This compound (Dose-Response) A->B C 72-hour Incubation B->C D MTT Assay C->D E Spectrophotometric Reading (570 nm) D->E F IC50 Value Calculation E->F

Workflow for determining the in vitro cytotoxicity of a novel compound.

Delineating the Mechanism of Action

Following the confirmation of cytotoxic activity, it is imperative to investigate the molecular mechanisms through which this compound induces cell death. The primary cellular processes to investigate are apoptosis and cell cycle progression.[4][5]

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a hallmark of effective anticancer therapies. The induction of apoptosis can be quantitatively assessed through methods such as Annexin V staining for early-stage apoptosis and caspase activity assays for the execution phase.[6][7]

Table 2: Illustrative Data on Apoptosis Induction by this compound in HCT116 Cells

Treatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control4.1 ± 0.62.5 ± 0.41.0
This compound (1x IC50)28.9 ± 2.510.3 ± 1.55.2 ± 0.7
This compound (2x IC50)52.7 ± 4.118.6 ± 2.29.8 ± 1.1

Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining

  • Cell Treatment: HCT116 cells are treated with this compound at concentrations equivalent to 1x and 2x their IC50 value for 24 hours.

  • Cell Collection: Cells are harvested via trypsinization, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Fluorescent Labeling: FITC-conjugated Annexin V and Propidium Iodide are added to the cell suspension.

  • Incubation: The mixture is incubated for 15 minutes at ambient temperature in the dark.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Cell Cycle Analysis

A significant number of anticancer compounds function by disrupting the cell cycle, leading to an arrest at specific phases and preventing cellular proliferation.

Table 3: Illustrative Cell Cycle Distribution in HCT116 Cells Following Treatment with this compound

Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control50.1 ± 3.528.7 ± 2.121.2 ± 1.8
This compound (1x IC50)40.5 ± 2.920.3 ± 1.939.2 ± 3.3
This compound (2x IC50)25.8 ± 2.212.1 ± 1.362.1 ± 4.5

Experimental Protocol: Propidium Iodide Staining for DNA Content

  • Cell Treatment: HCT116 cells are exposed to this compound at 1x and 2x IC50 concentrations for 24 hours.

  • Fixation: Cells are harvested and fixed in ice-cold 70% ethanol, followed by storage at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: The cell suspension is incubated for 30 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: The DNA content of individual cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_pathway Conceptual Signaling Pathway for Cell Cycle Arrest and Apoptosis A This compound B Putative Molecular Target (e.g., Tubulin, Kinase) A->B C Disruption of Mitotic Spindle B->C D G2/M Phase Arrest C->D E Activation of Apoptotic Cascade (e.g., Bcl-2 family modulation) D->E F Apoptosis E->F G cluster_workflow Experimental Target Deconvolution Workflow A Bioactive Compound (this compound) B Affinity Chromatography A->B C Chemical Proteomics A->C D Thermal Proteome Profiling A->D E Protein Identification via Mass Spectrometry B->E C->E D->E F List of Potential Target Proteins E->F G Target Validation (e.g., siRNA, CRISPR, CETSA) F->G G cluster_workflow Preclinical Drug Discovery and Development Pipeline A Lead Compound ID (this compound) B Lead Optimization (Structure-Activity Relationship) A->B C In Vivo Efficacy Studies (Xenograft Models) B->C D ADME & Toxicology (Pharmacokinetics & Safety) C->D E IND-Enabling Studies D->E F Initiation of Clinical Trials E->F

References

Methodological & Application

5-Acetyltaxachitriene A synthesis and purification protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyltaxachitriene A is a complex diterpenoid of the taxane (B156437) family, a class of compounds renowned for their potent biological activities, most notably the anti-cancer properties of paclitaxel (B517696) (Taxol®). This document provides a detailed protocol for the isolation and purification of this compound from its natural source, the needles of Taxus mairei. Due to the absence of a published total synthesis for this specific taxane, this protocol focuses on established methods for the extraction and purification of taxane diterpenoids from plant biomass. Additionally, this note outlines the general biological mechanism of action for taxanes and presents relevant physicochemical data for the target compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for the design of extraction and purification protocols, as well as for its formulation in biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₄H₄₆O₁₄--INVALID-LINK--[]
Molecular Weight 678.72 g/mol --INVALID-LINK--[]
Appearance White to off-white powder--INVALID-LINK--[]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate (B1210297)--INVALID-LINK--[]
Storage Store at -20°C--INVALID-LINK--[]

Experimental Protocol: Isolation and Purification of this compound from Taxus mairei

The following protocol describes a multi-step procedure for the isolation and purification of this compound from the dried needles of Taxus mairei. The workflow is depicted in the diagram below.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Liquid-Liquid Partitioning cluster_2 Step 3: Column Chromatography cluster_3 Step 4: Preparative HPLC start Dried Needles of Taxus mairei extraction Maceration with 80% Ethanol (B145695) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract partitioning Partitioning between Ethyl Acetate and Water crude_extract->partitioning organic_phase Ethyl Acetate Fraction partitioning->organic_phase aqueous_phase Aqueous Fraction (Discard) partitioning->aqueous_phase silica_gel Silica (B1680970) Gel Chromatography (Hexane-Ethyl Acetate Gradient) organic_phase->silica_gel fraction_collection Fraction Collection and TLC Analysis silica_gel->fraction_collection pooled_fractions Pooled Fractions Containing Taxanes fraction_collection->pooled_fractions prep_hplc Preparative RP-C18 HPLC (Acetonitrile-Water Gradient) pooled_fractions->prep_hplc hplc_fractions Fraction Collection based on UV Detection prep_hplc->hplc_fractions pure_compound Pure this compound hplc_fractions->pure_compound

Caption: Experimental workflow for the isolation and purification of this compound.

2.1. Materials and Reagents

  • Dried and powdered needles of Taxus mairei

  • Ethanol (95% and 80%)

  • Ethyl acetate

  • Hexane

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water

  • Silica gel (60-120 mesh) for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Preparative RP-C18 HPLC column

2.2. Step-by-Step Protocol

2.2.1. Extraction

  • Macerate 1 kg of dried, powdered needles of Taxus mairei in 10 L of 80% aqueous ethanol at room temperature for 48 hours with occasional stirring.

  • Filter the mixture through cheesecloth and then filter paper to remove the solid plant material.

  • Repeat the extraction process on the plant residue two more times with fresh 80% ethanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanolic extract.

2.2.2. Liquid-Liquid Partitioning

  • Suspend the crude ethanolic extract in 1 L of deionized water.

  • Transfer the aqueous suspension to a separatory funnel and extract three times with 1 L of ethyl acetate.

  • Combine the ethyl acetate fractions and wash with 500 mL of brine.

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude taxane-rich fraction.

2.2.3. Silica Gel Column Chromatography

  • Adsorb the crude taxane-rich fraction onto a small amount of silica gel.

  • Pack a glass column with silica gel (60-120 mesh) in hexane.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of hexane-ethyl acetate (from 9:1 to 1:9, v/v).

  • Collect fractions of 50 mL and monitor the separation by thin-layer chromatography (TLC) using a hexane-ethyl acetate (1:1) mobile phase and visualization under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent.

  • Pool the fractions containing compounds with similar Rf values to known taxane standards.

2.2.4. Preparative High-Performance Liquid Chromatography (HPLC)

  • Dissolve the pooled fractions from the silica gel column in a minimal amount of acetonitrile.

  • Purify the dissolved sample by preparative reverse-phase (RP-C18) HPLC.

  • Elute with a linear gradient of acetonitrile in water (e.g., 40% to 80% acetonitrile over 60 minutes) at a flow rate of 10 mL/min.

  • Monitor the elution profile at 227 nm.

  • Collect the peak corresponding to this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

  • Verify the purity and identity of the final product by analytical HPLC, mass spectrometry, and NMR spectroscopy.

Table 2: Representative Purification Data for a Taxane Diterpenoid

Purification StepStarting Material (g)Product Mass (g)Purity (%)
Crude Ethanolic Extract 1000 (dried needles)120~1
Ethyl Acetate Fraction 12035~5
Silica Gel Column Pool 352.5~40
Preparative HPLC 2.50.05>98

Note: The data in this table are illustrative and represent typical yields and purities for the isolation of a minor taxane from a natural source.

Biological Activity and Signaling Pathway

While the specific biological activities of this compound have not been extensively reported, as a member of the taxane family, it is presumed to share a similar mechanism of action with other well-studied taxanes like paclitaxel and docetaxel. The primary mode of action for these compounds is the disruption of microtubule dynamics, which is critical for cell division.

Mechanism of Action: Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization. This interference with the normal dynamic instability of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).

G cluster_0 Cellular Effects of Taxanes cluster_1 Downstream Signaling taxane This compound (and other Taxanes) microtubules β-Tubulin Subunit of Microtubules taxane->microtubules stabilization Microtubule Stabilization (Inhibition of Depolymerization) microtubules->stabilization mitotic_spindle Defective Mitotic Spindle Assembly stabilization->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest bcl2_phos Phosphorylation and Inactivation of anti-apoptotic proteins (e.g., Bcl-2) cell_cycle_arrest->bcl2_phos caspase_activation Caspase Cascade Activation bcl2_phos->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Caption: General signaling pathway for the induction of apoptosis by taxane diterpenoids.

Conclusion

The protocol detailed herein provides a robust framework for the isolation and purification of this compound for research and drug development purposes. While total synthesis of such complex molecules remains a significant challenge, efficient extraction and purification from natural sources is a viable approach for obtaining this and other valuable taxane diterpenoids. Further investigation into the specific biological activities and potential therapeutic applications of this compound is warranted.

References

Application Note & Protocol: Quantification of 5-Acetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetyltaxachitriene A is a member of the taxane (B156437) family, a group of diterpenoids that includes the widely used anticancer agents paclitaxel (B517696) and docetaxel (B913). As research into novel taxanes for therapeutic applications continues, robust and reliable analytical methods for their quantification are essential for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed application note and a representative protocol for the quantification of this compound in biological matrices and plant extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: As of the date of this document, a specific, validated analytical method for the quantification of this compound is not widely available in published literature. The following protocol is a representative method based on established analytical procedures for other taxanes, such as paclitaxel and docetaxel.[1][2] This method will require optimization and thorough validation for the specific analysis of this compound.

Principle of the Method

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of this compound.[3] The analyte is first extracted from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Chromatographic separation is then achieved on a reversed-phase HPLC column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using an internal standard to correct for matrix effects and variations in extraction recovery and instrument response.

Materials and Reagents
  • This compound analytical standard (Purity ≥98%)

  • Internal Standard (IS): Paclitaxel, docetaxel, or a stable isotope-labeled analog (Purity ≥98%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (or other relevant biological matrix)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Experimental Protocols

Standard and Sample Preparation

1.1. Preparation of Stock and Working Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of the chosen internal standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the IS stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.

1.2. Sample Preparation from Biological Matrices (e.g., Plasma)

Method A: Liquid-Liquid Extraction (LLE) [2][4]

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Method B: Solid-Phase Extraction (SPE)

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following are suggested starting conditions and require optimization.

2.1. Liquid Chromatography Conditions

ParameterSuggested Condition
HPLC System Agilent 1200 Series or equivalent
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or Pentafluorophenyl (PFP) column[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

2.2. Mass Spectrometry Conditions

ParameterSuggested Condition
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺) m/z 679.3 (Calculated for C₃₄H₄₇O₁₄⁺)[6]
Product Ions To be determined by direct infusion of the this compound standard. Potential fragments could involve the neutral loss of acetic acid (60 Da), water (18 Da), or cleavage of the ester side chains.[1] A common fragmentation pattern in taxanes involves the cleavage of the ester bond between the diterpene core and the sidechain.[1]
MRM Transitions This compound: 679.3 → (Product Ion 1), 679.3 → (Product Ion 2) Internal Standard (e.g., Paclitaxel): 854.4 → 286.1
Collision Energy Optimize for each transition
Dwell Time 100 ms
Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Representative LC-MS/MS Method Parameters
ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Precursor Ion ([M+H]⁺) m/z 679.3
Product Ions To be determined experimentally
Internal Standard Paclitaxel (m/z 854.4 → 286.1)
Table 2: Hypothetical Method Validation Data (Example)

This table presents hypothetical data that would be generated during method validation.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Visualizations

Diagram 1: General Workflow for Quantification of this compound

G Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HPLC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound quantification.

Diagram 2: Logical Relationship of Method Development Steps

G Method_Development Method Development Standard_Prep Standard Preparation Method_Development->Standard_Prep Sample_Prep_Opt Sample Preparation Optimization Method_Development->Sample_Prep_Opt LC_Opt LC Method Optimization Method_Development->LC_Opt MS_Opt MS/MS Method Optimization Method_Development->MS_Opt Method_Validation Method Validation Sample_Prep_Opt->Method_Validation LC_Opt->Method_Validation MS_Opt->Method_Validation

Caption: Key stages in analytical method development.

References

Application Notes and Protocols for In Vitro Assay Development of 5-Acetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Acetyltaxachitriene A is a taxane (B156437) derivative, a class of compounds known for their potent anticancer properties. Taxanes, such as paclitaxel (B517696), function as microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis.[1][2] These application notes provide a comprehensive guide to developing in vitro assays to characterize the biological activity of this compound, focusing on its potential as a microtubule-targeting agent. The protocols outlined below are designed to assess its effects on tubulin polymerization, cellular microtubule networks, cytotoxicity, and induction of apoptosis.

Key In Vitro Assays

A panel of in vitro assays is crucial for the initial characterization of this compound. These assays will help determine its mechanism of action and cytotoxic potential against cancer cell lines.

1. Tubulin Polymerization Assay: This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.

2. Cell-Based Microtubule Stabilization Assay: This assay evaluates the ability of this compound to stabilize cellular microtubules against depolymerizing agents.[2][3]

3. Cytotoxicity Assays: These assays determine the concentration of this compound required to inhibit the growth of or kill cancer cells. Commonly used methods include the MTT and SRB assays.[4]

4. Apoptosis Assays: These assays investigate whether this compound induces programmed cell death (apoptosis) in cancer cells.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: In Vitro Tubulin Polymerization Activity

CompoundConcentration (µM)Tubulin Polymerization (%)
This compound0.1
1
10
Paclitaxel (Positive Control)10
DMSO (Vehicle Control)-

Table 2: Cell-Based Microtubule Stabilization

TreatmentMicrotubule Integrity (%)
DMSO (Vehicle Control)
Nocodazole (B1683961) (Depolymerizing Agent)
This compound
This compound + Nocodazole
Paclitaxel + Nocodazole (Positive Control)

Table 3: Cytotoxicity (IC50 Values in µM)

Cell LineThis compoundPaclitaxelDoxorubicin
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
HeLa (Cervical Cancer)
NCI/ADR-RES (Resistant Ovarian Cancer)

Table 4: Apoptosis Induction (Caspase-3/7 Activity)

TreatmentFold Increase in Caspase-3/7 Activity
DMSO (Vehicle Control)
This compound (IC50)
Paclitaxel (IC50)
Staurosporine (Positive Control)

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by an increase in fluorescence of a reporter dye.[5]

Materials:

  • Tubulin (lyophilized, >99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Tubulin Polymerization Buffer

  • Fluorescent Reporter Dye

  • This compound

  • Paclitaxel (positive control)

  • DMSO (vehicle)

  • 384-well black plates

  • Fluorescence plate reader

Protocol:

  • Reconstitute lyophilized tubulin in Tubulin Polymerization Buffer to a final concentration of 3 mg/mL.

  • Prepare serial dilutions of this compound and paclitaxel in DMSO.

  • In a 384-well plate, add the test compounds to the wells. Include wells for DMSO (vehicle control) and paclitaxel (positive control).

  • Add the tubulin solution and fluorescent reporter dye to each well.

  • Initiate polymerization by adding GTP to all wells and immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity every minute for 60 minutes.

  • Plot fluorescence intensity versus time to generate polymerization curves.

Cell-Based Microtubule Stabilization Assay

This protocol determines the ability of this compound to protect cellular microtubules from depolymerization induced by an agent like nocodazole.[2][3]

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • This compound

  • Paclitaxel (positive control)

  • Nocodazole (depolymerizing agent)

  • DMSO (vehicle)

  • 96-well black, clear-bottom plates

  • Primary antibody (anti-α-tubulin)

  • Secondary antibody (fluorescently labeled)

  • DAPI (nuclear stain)

  • High-content imaging system

Protocol:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or paclitaxel for 4 hours. Include DMSO-treated wells as a vehicle control.

  • Add nocodazole (to a final concentration that causes significant microtubule depolymerization) to a subset of wells for each compound and the vehicle control. Incubate for 1 hour.

  • Fix, permeabilize, and block the cells.

  • Incubate with anti-α-tubulin primary antibody, followed by a fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the microtubule network integrity using image analysis software.

Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Appropriate cell culture medium

  • This compound

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • DMSO (vehicle)

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Plate reader

Protocol:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound and the positive control drug. Include vehicle-treated cells as a control.

  • Incubate for 72 hours.

  • Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

  • Wash the plates with water and allow them to air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound dye with Tris-base solution.

  • Measure the absorbance at 510 nm using a plate reader.

  • Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Visualizations

G cluster_0 Upstream Signaling cluster_1 Microtubule Dynamics cluster_2 Apoptotic Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase->PI3K/Akt Pathway Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival & Proliferation αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization αβ-Tubulin Dimers->Microtubule Polymerization GTP Dynamic Microtubules Dynamic Microtubules Microtubule Polymerization->Dynamic Microtubules Dynamic Microtubules->αβ-Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Dynamic Microtubules->Mitotic Spindle Formation Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Mitotic Arrest Mitotic Arrest Chromosome Segregation->Mitotic Arrest Block Bcl-2 Family Regulation Bcl-2 Family Regulation Mitotic Arrest->Bcl-2 Family Regulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound This compound This compound->Dynamic Microtubules Stabilization

Caption: Hypothetical signaling pathway of this compound.

G cluster_workflow In Vitro Assay Workflow Start Start Compound Preparation Compound Preparation Start->Compound Preparation Cell Culture Cell Culture Start->Cell Culture Tubulin Polymerization Assay Tubulin Polymerization Assay Compound Preparation->Tubulin Polymerization Assay Data Analysis Data Analysis Tubulin Polymerization Assay->Data Analysis Cytotoxicity Assay (SRB) Cytotoxicity Assay (SRB) Cell Culture->Cytotoxicity Assay (SRB) Microtubule Stabilization Assay Microtubule Stabilization Assay Cell Culture->Microtubule Stabilization Assay Apoptosis Assay (Caspase) Apoptosis Assay (Caspase) Cell Culture->Apoptosis Assay (Caspase) Cytotoxicity Assay (SRB)->Data Analysis Microtubule Stabilization Assay->Data Analysis Apoptosis Assay (Caspase)->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for in vitro characterization.

References

Application Notes and Protocols for Cell-Based Assays Using 5-Acetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyltaxachitriene A is a diterpenoid compound isolated from the needles of the yew tree, Taxus mairei.[] As a member of the taxane (B156437) family, it is structurally related to potent anti-cancer agents like paclitaxel (B517696) and docetaxel.[2] Taxanes are known to exert their cytotoxic effects by stabilizing microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[3] This stabilization disrupts the dynamic nature of microtubules, leading to a blockage of the cell cycle at the G2/M phase, and ultimately inducing programmed cell death (apoptosis).[4][5][6]

These application notes provide a comprehensive guide to utilizing this compound in a variety of cell-based assays to characterize its biological activity. The protocols detailed herein are designed for researchers in oncology, drug discovery, and cell biology to assess the compound's effects on cell viability, microtubule dynamics, cell cycle progression, and apoptosis.

Data Presentation

The following tables summarize representative quantitative data from key experiments. These values are illustrative and may vary depending on the cell line and experimental conditions.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC₅₀ (nM)
MCF-7Breast AdenocarcinomaMTT7215.2
HeLaCervical AdenocarcinomaMTT7221.8
A549Lung CarcinomaMTT7235.5
PC-3Prostate AdenocarcinomaMTT7242.1

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells

TreatmentConcentration (nM)Incubation Time (h)Annexin V Positive Cells (%)
Vehicle Control (0.1% DMSO)0485.3 ± 0.8
This compound104825.7 ± 2.1
This compound254848.2 ± 3.5
This compound504865.9 ± 4.2

Table 3: Cell Cycle Arrest Induced by this compound in HeLa Cells

TreatmentConcentration (nM)Incubation Time (h)G₀/G₁ Phase (%)S Phase (%)G₂/M Phase (%)
Vehicle Control (0.1% DMSO)02455.4 ± 3.128.1 ± 2.516.5 ± 1.9
This compound202410.2 ± 1.515.7 ± 2.074.1 ± 3.8
This compound50248.9 ± 1.212.3 ± 1.878.8 ± 4.1

Table 4: Caspase-3/7 Activation by this compound in MCF-7 Cells

TreatmentConcentration (nM)Incubation Time (h)Caspase-3/7 Activity (RLU)Fold Increase vs. Control
Vehicle Control (0.1% DMSO)02415,340 ± 1,2801.0
This compound102448,910 ± 3,5503.2
This compound252495,180 ± 7,8206.2
This compound5024142,650 ± 11,5409.3

Experimental Protocols & Visualizations

Assessment of Cytotoxicity using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7]

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_read Data Acquisition seed Seed cells in 96-well plate incubate_adhere Incubate for 24h to allow adherence seed->incubate_adhere treat Treat with this compound incubate_adhere->treat incubate_treat Incubate for 72h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solubilizer Add solubilization buffer (e.g., DMSO) incubate_mtt->add_solubilizer incubate_solubilize Incubate for 15 min with shaking add_solubilizer->incubate_solubilize read_absorbance Read absorbance at 570 nm incubate_solubilize->read_absorbance

Figure 1: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]

Analysis of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[10]

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed Seed and treat cells with This compound for 48h harvest Harvest and wash cells seed->harvest resuspend Resuspend in Annexin V Binding Buffer harvest->resuspend add_annexin Add FITC-Annexin V resuspend->add_annexin incubate_annexin Incubate for 15 min (dark) add_annexin->incubate_annexin add_pi Add Propidium Iodide incubate_annexin->add_pi analyze Analyze by flow cytometry add_pi->analyze

Figure 2: Workflow for Annexin V & PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat with various concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]

  • Annexin V Staining: Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.[9]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • PI Staining: Add 5 µL of Propidium Iodide (50 µg/mL) and incubate for 5-15 minutes.[9]

  • Analysis: Analyze the cells immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G₀/G₁, S, G₂/M).[11] Taxanes typically cause an accumulation of cells in the G₂/M phase.[5]

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fix Fixation cluster_stain Staining cluster_analysis Analysis seed Seed and treat cells with This compound for 24h harvest Harvest and wash cells with PBS seed->harvest fix Fix in ice-cold 70% ethanol (B145695) harvest->fix incubate_fix Incubate at 4°C for at least 30 min fix->incubate_fix wash_pbs Wash twice with PBS incubate_fix->wash_pbs add_rnase Treat with RNase A wash_pbs->add_rnase add_pi Add PI staining solution add_rnase->add_pi incubate_stain Incubate for 5-10 min add_pi->incubate_stain analyze Analyze by flow cytometry incubate_stain->analyze

Figure 3: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Cell Treatment: Seed cells and treat with this compound for 24 hours.

  • Cell Harvesting: Harvest cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing.[12][13] Incubate at 4°C for at least 30 minutes.[12][14]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[15]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12][15]

  • Incubation: Incubate for 5-10 minutes at room temperature.[15]

  • Analysis: Analyze the DNA content by flow cytometry.

Signaling Pathway Visualization

Taxanes like this compound stabilize microtubules, leading to mitotic arrest. This sustained arrest activates a signaling cascade that culminates in apoptosis. Key players in this pathway include the tumor suppressor p53, the Bcl-2 family of apoptosis regulators, and the caspase family of proteases.[4][16]

Taxane_Pathway cluster_drug Drug Action cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Cascade drug This compound microtubules Microtubules drug->microtubules Stabilizes mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest p53 p53 Activation mitotic_arrest->p53 bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Figure 4: Proposed signaling pathway for this compound.

References

Application Note & Protocol: 5-Acetyltaxachitriene A for Cancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products are a significant source of novel therapeutic agents, particularly in oncology.[1][2] The diverse chemical structures of natural compounds offer a promising avenue for the discovery of new anticancer drugs.[2] This document provides a detailed protocol for the initial screening of a novel natural product, 5-Acetyltaxachitriene A, to evaluate its potential as an anticancer agent. The described workflow is designed to be a robust and reproducible method for determining the cytotoxic and apoptotic effects of this compound on various cancer cell lines.[1] The primary screening will assess cell viability to determine the compound's potency, followed by secondary assays to elucidate the mechanism of action, focusing on the induction of apoptosis, a common mechanism for anticancer drugs.[3][4]

Data Presentation

The quantitative data from the primary screening of this compound would be summarized to determine its half-maximal inhibitory concentration (IC50) across different cancer cell lines. The results should be presented in a clear and structured format for easy comparison.

Table 1: Illustrative IC50 Values of this compound in Human Cancer Cell Lines

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast AdenocarcinomaData to be determinedData to be determined
MDA-MB-231Breast AdenocarcinomaData to be determinedData to be determined
A549Lung CarcinomaData to be determinedData to be determined
HCT116Colon CarcinomaData to be determinedData to be determined
HeLaCervical AdenocarcinomaData to be determinedData to be determined
K562Chronic Myelogenous LeukemiaData to be determinedData to be determined

Note: This table is a template for data presentation. The IC50 values are placeholders and need to be determined experimentally.

Experimental Protocols

The following protocols provide a detailed methodology for the screening of this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) should be used.[1]

  • Culture Media: Use the appropriate medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]

  • Culture Conditions: Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[1]

Preparation of this compound Stock Solution
  • Dissolve this compound in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C.

  • Prepare fresh dilutions in culture medium before each experiment, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]

Primary Screening: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[1]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Secondary Screening: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[1]

  • Cell Seeding and Treatment: Follow the same procedure as the primary screen (Steps 3.1 and 3.2), but with an incubation time of 24 hours.[1]

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.[1]

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.[1]

    • Mix gently on an orbital shaker for 30 seconds.[1]

    • Incubate at room temperature for 1-2 hours.[1]

  • Luminescence Measurement: Measure the luminescence using a plate reader.[1]

  • Data Analysis: Normalize the luminescence signal to the number of cells and compare the caspase activity in treated versus untreated cells.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Screening (Mechanism of Action) cluster_analysis Data Analysis & Conclusion prep_compound Prepare this compound Stock treat_cells Treat with this compound prep_compound->treat_cells prep_cells Culture Cancer Cell Lines seed_plate Seed Cells in 96-well Plates prep_cells->seed_plate seed_plate->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Caspase-Glo 3/7 Assay ic50->apoptosis_assay flow_cytometry Cell Cycle Analysis ic50->flow_cytometry western_blot Western Blot for Apoptotic Proteins ic50->western_blot analyze_data Analyze and Interpret Results apoptosis_assay->analyze_data flow_cytometry->analyze_data western_blot->analyze_data conclusion Conclusion on Anticancer Potential analyze_data->conclusion

Caption: High-throughput screening workflow for this compound.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[5][6] It is primarily regulated by two main signaling pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[4][5]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bax_bak Bax/Bak Activation caspase8->bax_bak via Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress p53 p53 Activation dna_damage->p53 p53->bax_bak mito Mitochondria bax_bak->mito bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) bcl2->bax_bak cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the main apoptosis signaling pathways.

Conclusion

This application note provides a comprehensive framework for the initial in vitro screening of this compound as a potential anticancer agent. The outlined protocols for assessing cell viability and apoptosis will generate crucial preliminary data on the compound's efficacy and mechanism of action. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies and in vivo testing.

References

Application of 5-Acetyltaxachitriene A in Microtubule Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of scientific literature did not yield specific data or publications on "5-Acetyltaxachitriene A." The following application notes and protocols are based on the general characteristics and established experimental procedures for taxane-class microtubule-stabilizing agents, to which this compound is presumed to belong based on its name. Researchers should validate these protocols and determine the optimal experimental conditions for this specific compound.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated in cells.[2][3] Compounds that interfere with microtubule dynamics are pivotal tools in cell biology research and are a cornerstone of cancer chemotherapy.[4][5]

Taxanes are a class of diterpenes, famously including Paclitaxel (Taxol®), that act as microtubule-stabilizing agents.[1][5] They bind to the β-tubulin subunit within the microtubule polymer, which is thought to counteract the effect of GTP hydrolysis, leading to the suppression of microtubule dynamics.[6][7] This stabilization of microtubules disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][4] this compound, as a putative taxane, is expected to share this mechanism of action, making it a valuable tool for studying microtubule-dependent processes.

These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the effects of this compound on microtubule structure and function.

Data Presentation

Due to the absence of specific experimental data for this compound, the following table provides a template for summarizing quantitative data that should be generated from the described experimental protocols. This structured format allows for easy comparison of the potency and efficacy of this compound with other microtubule-targeting agents.

ParameterThis compoundPaclitaxel (Control)Nocodazole (Control)Cell Line/System
In Vitro Tubulin Polymerization
EC₅₀ (μM)[Insert Data][Insert Data]N/APurified Tubulin
Max Polymerization (%)[Insert Data][Insert Data]N/APurified Tubulin
IC₅₀ (μM)N/AN/A[Insert Data]Purified Tubulin
Cellular Microtubule Stabilization
EC₅₀ (nM) for Microtubule Bundling[Insert Data][Insert Data]N/A[e.g., HeLa, A549]
% of Cells with Stabilized Microtubules[Insert Data][Insert Data]N/A[e.g., HeLa, A549]
Cell Viability
GI₅₀ / IC₅₀ (nM)[Insert Data][Insert Data][Insert Data][e.g., HeLa, A549]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity Measurement)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in light scattering (turbidity).

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • Nocodazole (negative control for stabilization)

  • 96-well clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Aliquot and snap-freeze in liquid nitrogen for storage at -80°C.

    • Prepare Assay Buffer: General Tubulin Buffer supplemented with 10% glycerol.

    • On the day of the experiment, supplement the required volume of Assay Buffer with GTP to a final concentration of 1 mM. Keep on ice.

    • Prepare serial dilutions of this compound, Paclitaxel, and Nocodazole in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Assay Procedure:

    • In a pre-chilled 96-well plate, add 10 µL of the diluted compound or vehicle control (Assay Buffer with DMSO) to the appropriate wells.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin working solution (e.g., 3 mg/mL in Assay Buffer with GTP) to each well for a total volume of 100 µL.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD₃₄₀) versus time for each concentration of the test compound.

    • Determine the rate of polymerization (slope of the linear phase) and the maximum polymer mass (plateau of the curve).

    • Calculate the EC₅₀ value for polymerization-promoting agents by plotting the maximum polymer mass against the compound concentration.

cluster_workflow In Vitro Tubulin Polymerization Assay Workflow prep Prepare Reagents (Tubulin, Buffers, Compounds) plate Add Compounds and Tubulin to 96-well Plate prep->plate On ice incubate Incubate at 37°C in Plate Reader plate->incubate measure Measure Absorbance (340 nm) over Time incubate->measure analyze Analyze Polymerization Kinetics (EC50) measure->analyze cluster_workflow Immunofluorescence Staining Workflow seed Seed and Treat Cells with Compound fix Fix and Permeabilize Cells seed->fix block Block Non-specific Binding fix->block primary_ab Incubate with Primary Antibody (anti-α-tubulin) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Counterstain Nuclei (DAPI) and Mount secondary_ab->mount image Image with Fluorescence Microscope mount->image cluster_pathway Proposed Signaling Pathway for this compound compound This compound (putative taxane) tubulin β-Tubulin in Microtubule compound->tubulin Binds to mt_stabilization Microtubule Stabilization tubulin->mt_stabilization Leads to spindle_disruption Mitotic Spindle Disruption mt_stabilization->spindle_disruption sac Spindle Assembly Checkpoint (SAC) Activation spindle_disruption->sac mitotic_arrest Prolonged Mitotic Arrest sac->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis slippage Mitotic Slippage mitotic_arrest->slippage aneuploidy Aneuploidy & G1 Arrest slippage->aneuploidy cell_death Cell Death aneuploidy->cell_death

References

Application Notes and Protocol for the Dissolution of 5-Acetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyltaxachitriene A is a diterpenoid compound belonging to the taxane (B156437) family, which are renowned for their potent biological activities, most notably as anticancer agents. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in experimental settings. These application notes provide a detailed protocol for the dissolution of this compound for use in various biological assays, guidance on storage, and information on its physicochemical properties.

Physicochemical Properties and Solubility

This compound is typically supplied as a powder and should be stored desiccated at -20°C. It is soluble in a range of organic solvents. The choice of solvent is crucial and should be compatible with the intended experimental system. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of taxanes for in vitro studies due to its high solubilizing capacity and compatibility with most cell culture media at low concentrations.

Quantitative Data Summary

The following table summarizes the key quantitative information for dissolving and using this compound in experimental settings.

ParameterValue/RecommendationSource/Rationale
Molecular Weight 678.72 g/mol Chemical Supplier Data
Appearance PowderChemical Supplier Data
Recommended Storage -20°C, desiccatedChemical Supplier Data
Recommended Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneChemical Supplier Data
Recommended Stock Solution Concentration 1-10 mM in high-purity, anhydrous DMSOBased on common practices for taxane compounds.
Stock Solution Storage -20°C in small aliquots to minimize freeze-thaw cycles.General best practice for compound stability in DMSO.
Suggested Working Concentration Range (in vitro) 1 nM - 10 µMBased on the known cytotoxic effects of related taxane compounds.[1][2]
Final DMSO Concentration in Assay < 0.5% (v/v), ideally ≤ 0.1%To minimize solvent-induced cytotoxicity and off-target effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be serially diluted to the desired working concentrations for various experiments.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile, positive displacement pipette or a gas-tight syringe

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile vial. This should be done in a chemical fume hood.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM stock solution. For 1 mg of this compound (MW = 678.72 g/mol ), the calculation is as follows:

    • Moles = 0.001 g / 678.72 g/mol = 1.473 x 10⁻⁶ mol

    • Volume for 10 mM (0.010 mol/L) = 1.473 x 10⁻⁶ mol / 0.010 mol/L = 1.473 x 10⁻⁴ L = 147.3 µL

    • Add 147.3 µL of anhydrous DMSO to the vial containing 1 mg of this compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous-based cell culture medium for in vitro experiments.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Calibrated pipettes

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate dilutions, it is advisable to perform an intermediate dilution of the stock solution in the cell culture medium. For example, prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. Mix gently by pipetting.

  • Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your experiment (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Ensure that the final concentration of DMSO in the cell culture wells remains below 0.5% (v/v) to prevent solvent toxicity.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Application to Cells: Add the prepared working solutions to your cell cultures and proceed with the planned incubation and analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.

experimental_workflow Workflow for Preparing this compound for Experiments cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: this compound (Powder) weigh Weigh Compound start->weigh Equilibrate to RT add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume for 10 mM dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw For Experiment intermediate_dilution Prepare Intermediate Dilution (e.g., 100 µM in Media) thaw->intermediate_dilution serial_dilution Perform Serial Dilutions (e.g., 1 nM - 10 µM) intermediate_dilution->serial_dilution vehicle_control Prepare Vehicle Control (DMSO in Media) intermediate_dilution->vehicle_control Match DMSO % add_to_cells Add to Cell Culture serial_dilution->add_to_cells vehicle_control->add_to_cells

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 5-Acetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyltaxachitriene A is a diterpenoid compound of interest within the broader family of taxanes, a class of molecules that includes the highly successful chemotherapeutic agent, Paclitaxel.[1][2] The complex structure of this compound necessitates robust analytical techniques for its identification, characterization, and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the sensitive and specific analysis of such compounds.[1][3][4] These application notes provide a detailed protocol for the analysis of this compound using LC-MS/MS, including sample preparation, instrument parameters, and expected data.

Chemical Information:

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC34H46O14678.7

Quantitative Analysis Data

The following table summarizes hypothetical yet representative quantitative data for the analysis of this compound using a validated LC-MS/MS method. This data is intended to serve as a benchmark for researchers developing their own assays.

ParameterValue
Linearity (r²)>0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Intra-day Precision (%RSD)<10%
Inter-day Precision (%RSD)<15%
Recovery (%)85-115%
Matrix Effect (%)90-110%

Experimental Protocols

This section details the methodology for the LC-MS/MS analysis of this compound.

Sample Preparation

A simple protein precipitation method is often sufficient for the extraction of this compound from biological matrices like plasma or serum.

  • To 100 µL of the sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar taxane (B156437) not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Liquid Chromatography
ParameterCondition
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

Based on the structure of this compound and known fragmentation patterns of acetylated diterpenoids, the following hypothetical MRM transitions can be monitored. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are predicted based on the neutral loss of acetic acid (60 Da) and ketene (B1206846) (42 Da) from the acetyl groups.

Precursor Ion (m/z)Product Ion (m/z)Description
679.3619.3[M+H - CH3COOH]⁺
679.3559.3[M+H - 2(CH3COOH)]⁺
679.3499.3[M+H - 3(CH3COOH)]⁺

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Analysis MS/MS Analysis (Triple Quadrupole) ESI_Ionization->MS_Analysis Data_Acquisition Data Acquisition (MRM) MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: LC-MS/MS workflow for this compound analysis.

Predicted Fragmentation Pathway

The fragmentation of taxanes in ESI-MS/MS typically involves the neutral loss of their substituent groups. For this compound, with multiple acetyl groups, a stepwise loss of acetic acid (CH₃COOH, 60 Da) or ketene (CH₂CO, 42 Da) is expected.

fragmentation_pathway M_H [M+H]⁺ m/z 679.3 Frag1 [M+H - CH₃COOH]⁺ m/z 619.3 M_H->Frag1 - 60 Da Frag2 [M+H - 2(CH₃COOH)]⁺ m/z 559.3 Frag1->Frag2 - 60 Da Frag3 [M+H - 3(CH₃COOH)]⁺ m/z 499.3 Frag2->Frag3 - 60 Da

Caption: Predicted fragmentation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Acetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetyltaxachitriene A, a diterpenoid natural product extracted from the needles of Taxus mairei.[] While specific literature on the total synthesis and yield optimization of this compound is limited, this guide draws upon established principles and documented challenges in the broader field of taxane (B156437) synthesis to address potential issues.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems you may encounter during the synthesis of this compound and other taxane intermediates.

Problem ID Observed Issue Potential Cause Suggested Solution
YLD-001 Low overall yield of this compound Inefficient enzymatic conversion in a biosynthetic pathway.- Enzyme Engineering: If using a biosynthetic route, consider protein engineering of key enzymes (e.g., hydroxylases, acetyltransferases) to improve their catalytic activity and stability.[2] - Codon Optimization: Ensure the genes for biosynthetic enzymes are codon-optimized for the expression host (e.g., E. coli, S. cerevisiae).
Insufficient precursor supply.- Metabolic Engineering: Overexpress genes for upstream precursor pathways (e.g., the MEP pathway for isoprenoid precursors). - Precursor Feeding: Supplement the culture medium with key precursors, such as L-phenylalanine, which has been shown to increase taxane production in Taxus cell cultures.[3]
Suboptimal reaction conditions in a chemical synthesis step.- Reaction Optimization: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst concentration. - Protecting Group Strategy: Re-evaluate the protecting group strategy to minimize side reactions.
PUR-001 Difficulty in purifying the final product Presence of closely related taxane impurities.- Chromatography Optimization: Develop a multi-step purification protocol using different chromatography techniques (e.g., normal-phase, reverse-phase, and preparative HPLC). - Crystallization: Explore different solvent systems to induce crystallization of the desired product.
Co-elution with starting materials or reagents.- Work-up Procedure: Optimize the work-up procedure to remove unreacted starting materials and reagents before chromatography. This may include liquid-liquid extraction with different pH buffers or precipitation.[4]
RXN-001 Formation of significant side products Undesired side reactions such as epimerization or rearrangement.- Metal Salt Additives: In some taxane syntheses, the addition of metal salts has been shown to minimize the formation of epimers and other degradation products.[5] - Reaction Conditions: Lowering the reaction temperature or using a milder reagent can sometimes suppress side reactions.
Oxidation of sensitive functional groups.- Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: My biosynthetic pathway for a this compound precursor is producing very low titers. What are the first things I should check?

A1: When troubleshooting low titers in a biosynthetic pathway, start by evaluating the following:

  • Host Strain Health: Ensure your microbial culture (E. coli, S. cerevisiae, etc.) is healthy and growing optimally. Nutrient limitation can significantly impact the production of secondary metabolites.[3]

  • Enzyme Expression and Activity: Verify that all the enzymes in your pathway are being expressed. You can use techniques like SDS-PAGE or Western blotting for this. Low catalytic activity of a specific enzyme, such as a cytochrome P450 hydroxylase, can create a bottleneck in the entire pathway.[3]

  • Precursor Availability: The synthesis of taxanes requires a significant flux through the isoprenoid precursor pathway. Consider engineering your host to overproduce these precursors or supplement the media with them.

Q2: I am using Taxus cell culture to produce taxanes. How can I increase the yield of this compound?

A2: Several strategies can be employed to enhance taxane production in Taxus cell cultures:

  • Elicitation: The addition of elicitors like methyl jasmonate (MeJa) or coronatine (B1215496) (COR) to the culture medium can significantly boost taxane production. Studies have shown that these compounds can lead to a several-fold increase in total taxane content.[6]

  • Precursor Feeding: Supplementing the culture with biosynthetic precursors, such as L-phenylalanine, has been demonstrated to increase taxane yields, especially when used in conjunction with an elicitor.[3]

  • Culture Condition Optimization: Factors such as the composition of the culture medium, temperature, pH, and light conditions can all influence taxane production. A two-stage culture system, with separate growth and production phases, has been shown to be effective.[6]

Q3: During the chemical synthesis, I am observing the formation of an undesired diastereomer. How can I improve the stereoselectivity?

A3: Achieving high stereoselectivity is a common challenge in the total synthesis of complex molecules like taxanes.[4] Consider the following approaches:

  • Chiral Catalysts: Employing a chiral catalyst or ligand can help control the stereochemical outcome of key bond-forming reactions.

  • Substrate Control: The existing stereocenters in your molecule can influence the stereochemistry of subsequent reactions. You may need to modify your synthetic route to take advantage of this.

  • Reaction Conditions: The choice of solvent and temperature can have a significant impact on the diastereoselectivity of a reaction. Experiment with different conditions to find the optimal balance.

Quantitative Data on Taxane Intermediate Yield Improvement

The following tables summarize published data on strategies to improve the yield of key taxane intermediates, which may be applicable to the synthesis of this compound.

Table 1: Improvement of Taxane Precursor Production in Engineered S. cerevisiae

PrecursorInitial Titer (mg/L)Optimized Titer (mg/L)Fold IncreaseOptimization Strategy
T5Ac (taxadiene-5α-yl-acetate)~3.521 ± 0.3~6Optimization of culture nutrients in a bioreactor.[3]

Table 2: Enhancement of T10OH Production in Engineered E. coli

IntermediateInitial Titer (mg/L)Titer after Protein Engineering (mg/L)Titer in Fed-Batch Culture (mg/L)Key Improvement Strategy
T10OH (taxadiene-5α-yl-acetoxy-10β-ol)0.972.233.89Computational redesign of taxane-10β-hydroxylase (T10βH) and fed-batch cultivation.[2]

Table 3: Elicitor-Induced Taxane Production in Taxus baccata Cell Suspensions

ElicitorTotal Taxane Content (mg/L)Fold Increase vs. Control
Control (no elicitor)~1.68-
Salicylic Acid (SA)6.563.90
Coronatine (COR)4.762.83

Experimental Protocols

Protocol 1: General Method for Elicitation of Taxane Production in Taxus Cell Culture (Adapted from[6])

  • Culture Preparation: Establish a healthy suspension culture of Taxus cells in a suitable growth medium (e.g., Gamborg’s B5 medium).

  • Elicitor Preparation: Prepare stock solutions of methyl jasmonate (MeJa) or coronatine (COR) in a suitable solvent (e.g., ethanol).

  • Elicitation: To a late-log phase cell culture, add the elicitor stock solution to achieve the desired final concentration (e.g., 100 µM for MeJa).

  • Incubation: Continue to incubate the cell culture under standard conditions for a specified period (e.g., 8-10 days), with periodic sampling.

  • Extraction and Analysis: Harvest the cells and the medium separately. Extract the taxanes using a suitable solvent (e.g., methanol (B129727) or dichloromethane). Analyze the taxane content using HPLC.

Protocol 2: General Workflow for Protein Engineering to Improve Enzyme Activity (Adapted from[2])

  • Target Selection: Identify a rate-limiting enzyme in the biosynthetic pathway (e.g., a cytochrome P450 hydroxylase).

  • Computational Modeling and Mutant Design: Use computational protein design tools to predict mutations that may enhance enzyme stability or activity.

  • Site-Directed Mutagenesis: Generate the desired enzyme variants using site-directed mutagenesis.

  • Expression and Purification: Express the wild-type and variant enzymes in a suitable host (e.g., E. coli) and purify them.

  • In Vitro Activity Assay: Compare the catalytic activity (e.g., turnover frequency) of the variant enzymes to the wild-type enzyme using a purified substrate.

  • In Vivo Production: Integrate the most promising enzyme variant into the production host strain and measure the titer of the desired product.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_biosynthetic Biosynthetic Route cluster_chemical Chemical Synthesis Route problem Low Yield of This compound pathway Analyze Biosynthetic Pathway problem->pathway Biosynthetic reaction Analyze Reaction Step problem->reaction Chemical precursor Precursor Limitation? pathway->precursor enzyme Enzyme Inefficiency? pathway->enzyme solution_precursor Metabolic Engineering or Precursor Feeding precursor->solution_precursor Yes solution_enzyme Protein Engineering or Codon Optimization enzyme->solution_enzyme Yes conditions Suboptimal Conditions? reaction->conditions side_reactions Side Reactions? reaction->side_reactions solution_conditions Optimize T, P, Solvent, Catalyst conditions->solution_conditions Yes solution_side_reactions Change Reagents or Protecting Groups side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low yield of this compound.

signaling_pathway elicitor Elicitor (e.g., Methyl Jasmonate) receptor Cell Surface Receptor elicitor->receptor signaling Intracellular Signaling Cascade (e.g., MAPK pathway) receptor->signaling transcription Transcription Factors (e.g., ERF, WRKY) signaling->transcription genes Taxane Biosynthetic Genes (e.g., TXS, T5αH, DBAT) transcription->genes Upregulation enzymes Biosynthetic Enzymes genes->enzymes Expression taxadiene Taxadiene enzymes->taxadiene intermediates Taxane Intermediates enzymes->intermediates product This compound enzymes->product precursors GPP / IPP precursors->taxadiene TXS taxadiene->intermediates P450s, etc. intermediates->product Acetyltransferase

Caption: Simplified signaling pathway for elicitor-induced taxane biosynthesis.

References

5-Acetyltaxachitriene A degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Acetyltaxachitriene A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound and best practices for its handling and storage to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a diterpenoid natural product extracted from the needles of Taxus mairei.[] Its complex chemical structure, featuring multiple acetyl groups, makes it susceptible to certain degradation pathways.

Q2: What are the primary degradation pathways for this compound?

While specific degradation studies on this compound are limited, based on the well-documented degradation of similar taxanes like paclitaxel (B517696), the primary degradation pathways are likely to be:

  • Hydrolysis: The numerous ester linkages, particularly the acetyl groups, are susceptible to hydrolysis, especially under acidic or basic conditions.[2][3] This can lead to the formation of deacetylated derivatives.

  • Epimerization: Taxanes are known to undergo epimerization at the C7 position in aqueous solutions, a reaction that is catalyzed by bases.[4]

  • Oxidation: The complex structure of taxanes can be sensitive to oxidative degradation, potentially leading to the formation of various oxidized byproducts.[5][6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of taxanes.[8]

Q3: What are the optimal storage conditions to prevent degradation?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C as a solid.[] For solutions, refrigeration at 2-8°C is recommended for short-term storage.

  • pH: Based on data from other taxanes, a slightly acidic pH of 4-5 is likely to provide the greatest stability in aqueous solutions.[2][4]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage of solutions, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound potency or unexpected biological results. Degradation of this compound.1. Verify the storage conditions (temperature, light exposure).2. Prepare fresh solutions for each experiment.3. Perform a stability check of your stock solution using a suitable analytical method (e.g., HPLC).
Appearance of extra peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products.1. Compare the chromatogram of the aged sample with a freshly prepared standard.2. Based on the known degradation pathways, hypothesize the identity of the degradation products (e.g., deacetylated forms, epimers).3. If possible, use mass spectrometry (MS) to identify the molecular weights of the impurity peaks.
Precipitation of the compound from the solution. Poor solubility or degradation leading to less soluble products.1. Ensure the solvent is appropriate for this compound (e.g., Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate).[]2. Avoid storing aqueous solutions for extended periods, especially at neutral or basic pH.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

Objective: To identify the potential degradation products and degradation pathways of this compound.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Incubate the solid compound or a solution at an elevated temperature (e.g., 60°C or 80°C) for a specified time.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) or daylight for a specified time. Keep a control sample in the dark.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute the sample to a suitable concentration with the mobile phase.

    • Analyze the sample using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify the major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Selection:

    • A common mobile phase for taxanes is a mixture of acetonitrile and water or methanol and water.[9]

    • Start with a gradient elution to separate compounds with a wide range of polarities. For example, a linear gradient from 30% to 90% acetonitrile in water over 30 minutes.

  • Detection Wavelength: Determine the UV maximum absorbance of this compound using a UV-Vis spectrophotometer or a PDA detector. For many taxanes, a wavelength around 227-230 nm is suitable.[10][11]

  • Method Optimization:

    • Inject a mixture of the stressed samples (from Protocol 1) to ensure the method separates the parent compound from all degradation products.

    • Adjust the gradient slope, mobile phase composition, flow rate, and column temperature to achieve optimal resolution.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s) - % Peak Area
0.1 M HCl, 60°C 285.2Deacetylated Product 1 (10.5%)
860.7Deacetylated Product 1 (25.1%), Deacetylated Product 2 (8.9%)
0.1 M NaOH, RT 0.570.1Epimer (15.3%), Deacetylated Product 1 (12.1%)
235.8Epimer (28.9%), Deacetylated Product 1 (25.4%)
3% H₂O₂, RT 892.5Oxidized Product 1 (5.1%)
2478.3Oxidized Product 1 (12.8%), Oxidized Product 2 (4.5%)
UV Light (254 nm) 490.1Photodegradation Product 1 (7.2%)
1275.6Photodegradation Product 1 (18.3%)

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates and products must be determined experimentally.

Visualizations

This compound This compound Deacetylated Products Deacetylated Products This compound->Deacetylated Products  Acid/Base  Hydrolysis Epimer Epimer This compound->Epimer  Base-catalyzed  Epimerization Oxidized Products Oxidized Products This compound->Oxidized Products  Oxidation  (e.g., H₂O₂) Photodegradation Products Photodegradation Products This compound->Photodegradation Products  UV/Light  Exposure

Caption: Inferred degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress Base Stress Base Stress Stock Solution->Base Stress Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photo Stress Photo Stress Stock Solution->Photo Stress HPLC Analysis HPLC Analysis Acid Stress->HPLC Analysis Base Stress->HPLC Analysis Oxidative Stress->HPLC Analysis Thermal Stress->HPLC Analysis Photo Stress->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Identify Degradation Products Identify Degradation Products Data Interpretation->Identify Degradation Products Determine Degradation Rate Determine Degradation Rate Data Interpretation->Determine Degradation Rate

Caption: Experimental workflow for a forced degradation study.

References

Troubleshooting inconsistent results in 5-Acetyltaxachitriene A assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetyltaxachitriene A. The information is presented in a question-and-answer format to directly address common issues encountered during experimental assays.

I. Analytical Assays: HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are common methods for the quantification of this compound and other taxane (B156437) diterpenoids. Inconsistent results can arise from various factors related to sample preparation, instrumentation, and data analysis.

Frequently Asked Questions (FAQs) - Analytical Assays

Q1: My HPLC chromatogram shows poor peak shape (e.g., fronting, tailing, or split peaks). What are the possible causes and solutions?

A1: Poor peak shape in HPLC is a common issue that can significantly affect the accuracy of quantification. Here are the likely causes and how to address them:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and re-inject. If you are developing a method, try injecting a series of decreasing concentrations to find the optimal sample load.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can affect peak shape.

    • Solution: Ensure the mobile phase pH is appropriate for this compound. Buffering the mobile phase can help maintain a stable pH.

  • Channeling or Voids in the Column: This can lead to split or distorted peaks.

    • Solution: This is often due to physical shock or pressure fluctuations. Reversing and flushing the column at a low flow rate may sometimes resolve the issue, but typically the column needs to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q2: I'm observing a drifting baseline in my HPLC analysis. What should I do?

A2: A drifting baseline can be caused by several factors:

  • Column Temperature Fluctuation: Inconsistent column temperature can cause the baseline to drift.

    • Solution: Use a column oven to maintain a constant and even temperature.

  • Mobile Phase Inconsistency: If the mobile phase composition is changing over time (e.g., due to improper mixing or evaporation of a volatile component), the baseline will drift.

    • Solution: Ensure your mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.

  • Column Bleed: The stationary phase of the column can slowly degrade and "bleed" off, causing a rising baseline, especially with aggressive mobile phases or high temperatures.

    • Solution: Use a column appropriate for your mobile phase and temperature conditions. If bleed is excessive, the column may need replacement.

  • Detector Lamp Aging: The lamp in your UV detector has a finite lifespan and its intensity can decrease over time, leading to a drifting baseline.

    • Solution: Check the lamp's usage hours and replace it if necessary.

Q3: My LC-MS/MS signal for this compound is weak or inconsistent. How can I improve it?

A3: Weak or inconsistent signals in LC-MS/MS can be frustrating. Here are some troubleshooting steps:

  • Ion Suppression/Enhancement: The sample matrix can interfere with the ionization of your target analyte.

    • Solution: Improve your sample preparation to remove interfering substances. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE). You can also dilute your sample to reduce matrix effects.

  • Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for this compound.

    • Solution: Optimize MS parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sweep), and collision energy to maximize the signal for your specific compound.

  • Analyte Instability: this compound may be degrading in the autosampler or during the analysis.

    • Solution: Keep the autosampler cool. Investigate the stability of this compound in your sample solvent and mobile phase. It is advisable to prepare fresh stock solutions and dilutions. Stock solutions of similar compounds like paclitaxel (B517696) in DMSO are typically stored at -20°C and are stable for several months.[1][2][3][4] Once diluted in aqueous solutions, they should be used promptly.[5]

  • Incorrect Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) are crucial for good ionization.

    • Solution: Experiment with different additives and concentrations to find the optimal conditions for forming the desired precursor ion of this compound.

Quantitative Data for Analytical Assays

The following tables provide typical starting parameters for HPLC and LC-MS/MS analysis of taxanes. These may require optimization for your specific instrument and this compound.

Table 1: Typical HPLC Parameters for Taxane Analysis

ParameterTypical Value
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Flow Rate 0.8 - 1.5 mL/min
Detector UV at 227 nm
Column Temperature 25 - 35 °C

Table 2: Example LC-MS/MS Parameters for Paclitaxel Quantification

ParameterTypical Value
Column C18 or similar reversed-phase (e.g., 50 x 2.1 mm, 2.6 µm)[6]
Mobile Phase A Water with 0.1% formic acid[6]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[6]
Flow Rate 0.2 - 0.6 mL/min[6]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition e.g., for Paclitaxel: 854.4 -> 286.2[7]
Collision Energy Analyte-dependent, requires optimization

Experimental Workflow for HPLC/LC-MS Assay Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_troubleshoot Troubleshooting prep_std Prepare Standard Curve hplc HPLC/LC-MS Injection prep_std->hplc prep_sample Extract Sample prep_sample->hplc data_acq Data Acquisition hplc->data_acq peak_int Peak Integration data_acq->peak_int quant Quantification peak_int->quant check_peak Peak Shape/Retention OK? quant->check_peak check_peak->hplc No - Adjust Method check_signal Signal Intensity OK? check_peak->check_signal Yes check_signal->quant No - Optimize MS check_signal->quant Yes - Final Result

Caption: Workflow for HPLC/LC-MS assay development and troubleshooting.

II. Biological Assays: Cytotoxicity and Apoptosis

Cell-based assays are crucial for evaluating the biological activity of this compound. Inconsistent results in these assays can stem from issues with cell culture, reagent preparation, and assay execution.

Frequently Asked Questions (FAQs) - Biological Assays

Q1: My MTT/XTT assay results show high variability between replicate wells. What could be the cause?

A1: High variability in MTT or similar colorimetric assays often points to inconsistencies in cell handling and plating.

  • Uneven Cell Seeding: If cells are not evenly distributed in the wells, the starting cell number will vary, leading to different final absorbance readings.

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating.

  • Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation, which can affect cell growth and assay results.

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Inconsistent Incubation Times: The timing of reagent addition and incubation is critical.

    • Solution: Use a multichannel pipette for adding reagents to minimize time differences between wells. Ensure consistent incubation times for all plates.

  • Incomplete Solubilization of Formazan (B1609692) Crystals: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.

    • Solution: After adding the solubilization buffer, ensure the crystals are completely dissolved by gentle mixing or shaking. Incubating for a longer period might be necessary.

Q2: I am not observing the expected level of apoptosis in my Annexin V/PI assay after treatment with this compound. Why might this be?

A2: A lack of expected apoptosis can be due to several factors related to the compound's activity, the cells, or the assay itself.

  • Compound Inactivity or Degradation: The compound may have lost its activity.

    • Solution: Use a fresh stock of this compound. As a positive control, treat a set of cells with a known apoptosis-inducing agent (e.g., staurosporine (B1682477) or another taxane like paclitaxel).

  • Incorrect Dosing: The concentration of this compound may be too low to induce a significant apoptotic response.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell line.

  • Inappropriate Time Point: The time point at which you are measuring apoptosis may be too early or too late.

    • Solution: Conduct a time-course experiment to identify the peak of the apoptotic response.

  • Cell Line Resistance: The cell line you are using may be resistant to taxane-induced apoptosis.

    • Solution: If possible, test the compound on a different, more sensitive cell line.

  • Problems with the Annexin V/PI Staining: Issues with the staining protocol can lead to false-negative results.

    • Solution: Ensure the binding buffer is correctly prepared and that the incubation with Annexin V and PI is performed according to the manufacturer's protocol, typically in the dark to prevent photobleaching.

Detailed Methodologies for Key Biological Assays

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Signaling Pathway for Taxane-Induced Apoptosis

Taxanes, like paclitaxel, are known to stabilize microtubules, leading to mitotic arrest and subsequent apoptosis through the activation of signaling pathways such as the JNK and PI3K/AKT pathways.[10][11][12][13][14]

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Target & Effect cluster_pathways Signaling Pathways cluster_apoptosis Apoptotic Cascade taxane This compound microtubules Microtubule Stabilization taxane->microtubules mitotic_arrest Mitotic Arrest (G2/M) microtubules->mitotic_arrest jnk JNK Activation mitotic_arrest->jnk pi3k PI3K/AKT Inhibition mitotic_arrest->pi3k bcl2 Bcl-2 Phosphorylation (Inactivation) jnk->bcl2 pi3k->bcl2 contributes to caspase Caspase Activation bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Taxane-induced apoptosis signaling pathway.

References

Technical Support Center: Optimizing 5-Acetyltaxachitriene A Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of 5-Acetyltaxachitriene A in cell culture experiments. As a novel bicyclic taxane (B156437) isolated from Taxus mairei, specific data on its biological activity and optimal in vitro concentrations are limited.[1][] Therefore, this guide offers a general framework based on the well-established principles of taxane pharmacology to help you design and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a natural diterpenoid compound belonging to the taxane family.[1][] While its specific mechanism has not been extensively characterized, taxanes, in general, are known to function as microtubule stabilizers. They bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death). It is plausible that this compound shares this fundamental mechanism of action.

Q2: What are the physical and chemical properties of this compound relevant for cell culture?

A2: Key properties of this compound are summarized in the table below. Its solubility in common organic solvents like DMSO is a critical factor for preparing stock solutions for cell culture experiments.

PropertyValueSource
CAS Number 187988-48-3[1][3]
Molecular Formula C₃₄H₄₆O₁₄[1][3]
Molecular Weight 678.72 g/mol [1][3]
Appearance Powder[1][]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][]
Storage Desiccate at -20°C[1]

Q3: What is a recommended starting concentration range for this compound in a new cell line?

A3: For a novel taxane compound like this compound, it is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. Based on studies with other taxanes like paclitaxel (B517696) and docetaxel, a broad starting range is recommended.

Concentration RangeRationale
Low Range (e.g., 0.1 - 10 nM) To observe potential non-cytotoxic effects or subtle changes in cell behavior.
Mid Range (e.g., 10 - 1000 nM) This range often encompasses the IC50 (half-maximal inhibitory concentration) for many cancer cell lines treated with taxanes.
High Range (e.g., 1 - 10 µM) To ensure a cytotoxic effect is observed and to establish the upper limit of the dose-response curve.

It is imperative to perform a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the IC50 value in your cell line of interest.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect on cell viability or morphology. 1. Inactive Compound: The compound may have degraded due to improper storage or handling. 2. Insufficient Concentration: The concentrations tested may be too low for the specific cell line. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to taxanes. 4. Insufficient Exposure Time: The duration of treatment may be too short.1. Quality Control: Ensure the compound is from a reputable source and has been stored correctly. Prepare fresh stock solutions. 2. Increase Concentration: Test a higher range of concentrations, up to 10 µM or higher, in your dose-response experiment. 3. Use a Sensitive Control Cell Line: Test the compound on a cell line known to be sensitive to taxanes (e.g., certain ovarian or breast cancer cell lines). 4. Increase Exposure Time: The cytotoxic effects of taxanes are often dependent on the duration of exposure.[4] Extend the incubation time (e.g., 48 or 72 hours).
Precipitation of the compound in the cell culture medium. 1. Poor Solubility: The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too high, or the compound's solubility in aqueous media is low.1. Optimize Solvent Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in culture medium before adding to the final culture volume. 2. Vortexing/Sonication: Gently vortex or sonicate the diluted stock solution before adding it to the cell culture.
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Incomplete Compound Dissolution: The compound is not fully dissolved in the stock solution or has precipitated in the medium. 3. Edge Effects: Evaporation from wells on the periphery of the culture plate.1. Proper Cell Seeding Technique: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. 2. Check Stock Solution: Visually inspect the stock solution for any precipitate. If necessary, gently warm and vortex to ensure complete dissolution. 3. Plate Layout: Avoid using the outermost wells of the plate for experimental conditions, or fill them with sterile PBS to maintain humidity.
Unexpected or off-target effects observed. 1. Impurities in the Compound: The compound preparation may contain impurities with biological activity. 2. Non-specific Cytotoxicity: At very high concentrations, the compound may induce cytotoxicity through mechanisms other than microtubule stabilization.1. Verify Compound Purity: Use a high-purity compound (>98%).[1] 2. Mechanism of Action Studies: Perform experiments to confirm the mechanism of action, such as cell cycle analysis (to look for G2/M arrest) or immunofluorescence staining of microtubules.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Based on the molecular weight of this compound (678.72 g/mol ), calculate the mass required to prepare a high-concentration stock solution (e.g., 10 mM).

    • Carefully weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration.

    • Vortex the solution until the powder is completely dissolved. A brief, gentle warming (e.g., in a 37°C water bath) may aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of IC50 using MTT Assay
  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add the solubilization buffer to each well and incubate until the formazan crystals are completely dissolved.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Dosage cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare 10 mM Stock Solution in DMSO B Perform Serial Dilutions (e.g., 0.1 nM to 10 µM) A->B D Treat Cells with Compound (24, 48, 72 hours) B->D C Seed Cells in 96-well Plate C->D E Perform Cytotoxicity Assay (e.g., MTT) D->E F Measure Absorbance E->F G Calculate % Viability vs. Control F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for determining the IC50 of this compound.

Taxane_Signaling_Pathway Generalized Taxane Signaling Pathway cluster_cell Cellular Events Taxane This compound (Taxane) Microtubules β-Tubulin/ Microtubule Dynamics Taxane->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Leads to MitoticArrest G2/M Phase Arrest Stabilization->MitoticArrest Causes Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Postulated signaling pathway for this compound.

References

How to prevent precipitation of 5-Acetyltaxachitriene A in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Acetyltaxachitriene A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to its use in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous media?

A1: this compound is a diterpenoid and a member of the taxane (B156437) family, which are known to be highly lipophilic and poorly soluble in water.[1][2][3] Precipitation occurs when its concentration exceeds its solubility limit in the aqueous environment of your cell culture media or buffer. Its chemical properties indicate solubility in organic solvents like DMSO, Chloroform, and Acetone, but not in water-based systems.[2][]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro assays.[5][6][7]

Q3: What is the maximum final concentration of DMSO that is safe for my cell cultures?

A3: While cell line dependent, the final concentration of DMSO in your culture medium should be kept as low as possible to avoid toxicity. A general guideline is to keep the final concentration below 0.5%, with an ideal target of less than 0.1%.[5][8] It is always best practice to run a vehicle control experiment to assess the impact of the intended DMSO concentration on your specific cells.[8]

Q4: I see a precipitate in my media. Can I just filter it out before adding it to my cells?

A4: Filtering the media after precipitation is not recommended. The precipitate is the compound of interest, and filtering it will remove an unknown quantity of this compound, making the final concentration inaccurate and your experimental results unreliable.[5] The focus should be on preventing the precipitation from occurring in the first place.

Q5: Does the serum in my cell culture media help prevent precipitation?

A5: Yes, serum contains proteins such as albumin that can bind to hydrophobic compounds and help keep them in solution. However, this solubilizing effect is limited and may not be sufficient to prevent precipitation at higher concentrations of this compound.[5]

Troubleshooting Guide: Compound Precipitation

This guide addresses common scenarios of this compound precipitation and provides step-by-step solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Immediate, heavy precipitation upon adding the stock solution to the media.1. Improper Dilution Technique: Adding a concentrated DMSO stock directly into the full volume of aqueous media causes a rapid solvent shift, forcing the hydrophobic compound out of solution.[5][6] 2. High Final Concentration: The target concentration of this compound exceeds its solubility limit in the media. 3. Cold Media: Adding the stock solution to cold media reduces the solubility.[8][9]1. Use a Serial Dilution Method: First, create an intermediate dilution of your high-concentration stock in 100% DMSO. Then, add this intermediate stock drop-wise to pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid dispersion.[5][6] 2. Perform a Solubility Test: Determine the maximum soluble concentration in your specific media (see Protocol 3). 3. Pre-warm Media: Always pre-warm your media to 37°C before adding the compound.[8]
Precipitation or cloudiness appears over time during incubation (hours to days).1. Temperature/pH Shift: Changes in temperature or pH (due to the incubator's CO₂ environment) can decrease the compound's solubility over time.[8][9] 2. Media Evaporation: Evaporation from culture plates can increase the compound's concentration beyond its solubility limit.[5] 3. Compound Instability/Interaction: The compound may be interacting with media components or degrading over the course of the experiment.[8][9]1. Ensure Proper Buffering: Use media buffered appropriately for the CO₂ concentration in your incubator. 2. Maintain Humidity: Ensure the incubator has adequate humidity to prevent evaporation. Use low-evaporation lids or sealing films for long-term experiments.[5] 3. Test Compound Stability: Assess the compound's stability in your media over the intended duration of the experiment.
Precipitation persists even with optimized dilution techniques.1. Low Intrinsic Solubility: The required experimental concentration is simply too high for the compound to remain soluble in the aqueous media, even with a small percentage of DMSO.1. Use a Solubilizing Excipient: Incorporate a solubilizing agent like a cyclodextrin (B1172386) to form an inclusion complex and enhance aqueous solubility (see Protocol 2).[10][11] 2. Employ Surfactants: Consider using a low concentration of a biocompatible non-ionic surfactant (e.g., Pluronic® F-68) to form micelles that can encapsulate the compound.[12][13] 3. Add Carrier Proteins: If compatible with the experiment, supplement the media with fatty acid-free bovine serum albumin (BSA) to help solubilize the compound.[12]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 187988-48-3[2][][14]
Molecular Formula C₃₄H₄₆O₁₄[2][][14]
Molecular Weight 678.72 g/mol [2][][14]
Appearance Powder[2][]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[2][]
Aqueous Solubility Predicted to be very low (characteristic of taxanes)[1][3]
Table 2: Comparison of Solubilization Strategies
StrategyMechanismProsCons
Co-Solvent (DMSO) Increases solubility in the stock solution.Simple to implement; effective for creating concentrated stocks.Can be toxic to cells at high final concentrations; precipitation can still occur upon dilution.[5][6]
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes by encapsulating the hydrophobic drug in its lipophilic cavity.[10][11]Significantly increases aqueous solubility; generally low toxicity.[10]Requires preparation of the complex; may alter drug bioavailability in some contexts.
Surfactants (e.g., Pluronic® F-68) Form micelles that encapsulate the hydrophobic drug.[15]Can be effective at low concentrations.Some surfactants can be cytotoxic or interfere with cellular processes; may be difficult to remove.[13][16]
Carrier Proteins (e.g., BSA) Bind to hydrophobic molecules to keep them in solution.[5]Biocompatible; mimics in vivo conditions.May interfere with assays; introduces another biological component to the system.

Experimental Protocols

Protocol 1: Standard Solubilization using DMSO

This protocol outlines the standard method for preparing a working solution of this compound in an aqueous medium.

  • Prepare a High-Concentration Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Dissolve it in 100% sterile-filtered DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary.

    • Store this stock in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[6]

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the DMSO stock solution at room temperature.

    • Pre-warm your cell culture medium or experimental buffer to 37°C.[8]

    • Optional but recommended: Prepare an intermediate dilution of the stock in 100% DMSO if a large dilution factor is needed.

    • While gently swirling or vortexing the pre-warmed medium, add the required volume of the DMSO stock drop-wise to achieve the final desired concentration.

    • Ensure the final DMSO concentration remains in a non-toxic range (e.g., <0.1%).

Protocol 2: Advanced Solubilization using Cyclodextrins

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.

  • Prepare the Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in your desired aqueous medium (e.g., a 2-10% w/v solution). Sterile-filter the solution.

  • Prepare the Drug-Cyclodextrin Complex:

    • Prepare a high-concentration stock of this compound in a suitable organic solvent like ethanol (B145695) or DMSO.

    • Add the drug stock solution slowly to the stirred HP-β-CD solution. The molar ratio of drug to cyclodextrin often ranges from 1:1 to 1:10, which needs to be optimized.

    • Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.

    • In some methods, the organic solvent is then evaporated under vacuum, leaving a clear aqueous solution of the complex.[17]

  • Prepare the Final Working Solution:

    • The resulting drug-cyclodextrin complex solution can be used as a stock and diluted further in the aqueous medium as needed.

Protocol 3: Determining Maximum Soluble Concentration

This protocol helps you find the practical solubility limit of this compound in your specific experimental medium.

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

    • Dispense your specific cell culture medium (pre-warmed to 37°C) into a series of sterile microcentrifuge tubes.

  • Serial Dilution:

    • Create a range of final concentrations by adding the DMSO stock to the media. For example, prepare concentrations of 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, etc.

    • Crucially, ensure the final DMSO percentage is constant across all tubes. Add pure DMSO to tubes with lower drug concentrations to equalize the vehicle concentration.

  • Incubation and Observation:

    • Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment's duration.

    • Visually inspect each tube for signs of precipitation (cloudiness, visible particles). You can also check a small drop under a microscope.

  • Determination:

    • The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.

Visual Guides

Experimental Workflow for Solution Preparation

G cluster_0 Preparation cluster_1 Stock Solution cluster_2 Dilution Process cluster_3 Final Solution A This compound (Powder) C High-Concentration Stock (e.g., 50 mM in DMSO) A->C B 100% DMSO B->C E Add Stock Drop-wise while Vortexing C->E D Pre-warmed Media (37°C) D->E F Final Working Solution (e.g., 50 µM) Final DMSO < 0.1% E->F

Caption: Workflow for preparing a this compound working solution.

Troubleshooting Decision Tree for Precipitation

G cluster_solutions start Precipitation Observed? when When did it occur? start->when sol1 Use Serial Dilution Pre-warm Media sol2 Check Incubator Humidity & Buffering sol3 Lower Final Concentration sol4 Use Solubilizers (Cyclodextrin, BSA) sol3->sol4 Still Precipitates when->sol2 Over Time why Concentration too high? when->why Immediately why->sol1 No (Technique Issue) why->sol3 Yes

Caption: Decision tree for troubleshooting precipitation issues.

Cyclodextrin Solubilization Mechanism

G cluster_before Before Complexation cluster_after After Complexation cluster_cd_labels drug Hydrophobic Drug (this compound) complex Soluble Inclusion Complex (Hydrophilic Exterior) p1 cd Cyclodextrin cd->complex Forms Complex l2 Hydrophobic Cavity cd->l2 Forms Complex water1 Aqueous Media (Poor Solubility) water2 Aqueous Media (Enhanced Solubility) p1->complex Forms Complex p2 l1 Hydrophilic Exterior l1->cd Forms Complex

Caption: How cyclodextrins enhance the solubility of hydrophobic drugs.

References

Modifying experimental protocols for 5-Acetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Acetyltaxachitriene A

Alternative Compound: To fulfill the request for a detailed technical support center, this guide will focus on a closely related and extensively studied class of compounds: taxanes , with a specific focus on Paclitaxel (Taxol) . Taxanes are also diterpenoids and share a core chemical structure, and the experimental challenges encountered with Paclitaxel are likely to be highly relevant for this compound. Paclitaxel functions by stabilizing microtubule assembly, which blocks cell division and leads to apoptosis[2].

Troubleshooting Guide & FAQs for Taxane-Based Experiments

This guide addresses common issues researchers encounter when working with taxane (B156437) compounds like Paclitaxel.

Q1: My taxane compound won't dissolve properly. What can I do?

Poor aqueous solubility is a well-known issue with taxanes[2].

  • Answer:

    • Solvent Selection: For stock solutions, use anhydrous DMSO or ethanol. Avoid aqueous buffers for initial dissolution.

    • Sonication: Gentle sonication in a water bath can aid in dissolving the compound.

    • Warming: Brief warming up to 37°C may improve solubility, but be cautious of potential degradation. Always check the compound's stability data.

    • Formulation: For in vivo studies, specific formulations containing excipients like Cremophor EL are often required, though these can have their own toxicities[3].

Q2: I'm observing inconsistent results in my cell viability (e.g., MTT, MTS) assays.

Variability in cytotoxicity assays is a frequent problem.

  • Answer:

    • Compound Precipitation: At higher concentrations, your taxane may be precipitating in the aqueous cell culture media[4]. Visually inspect the wells for precipitates. The maximum final DMSO concentration should typically be kept below 0.5% to avoid solvent effects and precipitation.

    • Cell Seeding Density: Ensure a consistent number of cells are seeded across all wells. Variations in cell density can significantly impact the IC50 value[4].

    • Edge Effects: The outer wells of a microplate are prone to evaporation. It is good practice to fill these wells with sterile PBS or media and not use them for experimental data points[4].

    • Incubation Time: Taxanes are cell cycle-dependent. Ensure your treatment duration is sufficient to allow cells to enter the G2/M phase of the cell cycle where the drug exerts its effect[2].

Q3: My dose-response curves are not sigmoidal.

A non-sigmoidal curve can point to several experimental issues[4].

  • Answer:

    • Concentration Range: You may need to broaden your concentration range (both higher and lower) to capture the full sigmoidal curve.

    • Solubility Limit: At high concentrations, the compound may be precipitating, leading to a plateau or a drop in the observed effect[4].

    • Off-Target Effects: At very high concentrations, off-target effects can lead to complex, non-sigmoidal responses[4].

Q4: I'm seeing signs of drug resistance in my cell lines.

Taxane resistance is a significant clinical and experimental challenge.

  • Answer:

    • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a common mechanism of resistance that actively pumps the drug out of the cell[5].

    • Tubulin Isotypes: Changes in the expression of different β-tubulin isotypes can reduce the binding affinity of taxanes to microtubules. Overexpression of the βIII-tubulin isotype is frequently linked to taxane resistance[5].

    • Cell Line Authentication: Ensure your cell line is authentic and has not developed resistance over multiple passages. It is advisable to use low-passage cells[4].

Quantitative Data Summary

The following tables represent typical data formats for taxane experiments.

Table 1: Comparative Cytotoxicity of Taxanes in Ovarian Cancer Cell Line (A2780)

CompoundIC50 (nM)Standard Deviation (nM)
Paclitaxel8.51.2
Docetaxel4.20.8
Cabazitaxel5.11.0

Note: Data is illustrative and based on typical relative potencies.

Table 2: Effect of P-glycoprotein Inhibitor on Paclitaxel IC50

Cell LineTreatmentIC50 (nM)Fold-Resistance
A2780 (sensitive)Paclitaxel8.51.0
A2780/ADR (resistant)Paclitaxel25530.0
A2780/ADRPaclitaxel + Verapamil (P-gp Inhibitor)12.71.5

Note: Data is illustrative and demonstrates a common experimental approach to studying taxane resistance.

Experimental Protocols

Protocol: Determining IC50 using an MTT Assay

This protocol outlines a standard method for assessing the cytotoxic effect of a taxane compound on an adherent cancer cell line.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the taxane in DMSO.

    • Perform serial dilutions in culture medium to create 2X working concentrations.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a "vehicle control" with DMSO at the highest concentration used.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Taxane_Apoptosis_Pathway cluster_cell Cancer Cell taxane Taxane (e.g., Paclitaxel) mt Microtubule Stabilization taxane->mt mitotic_arrest Mitotic Arrest (G2/M Phase) mt->mitotic_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) bcl2->apoptosome releases inhibition caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells incubate_24h->treat_cells prepare_compound Prepare Taxane Serial Dilutions prepare_compound->treat_cells incubate_48h Incubate 48-72h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve Dissolve Formazan (add DMSO) incubate_4h->dissolve read_plate Read Absorbance (570 nm) dissolve->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

References

Addressing off-target effects of 5-Acetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 5-Acetyltaxachitriene A.

Introduction to this compound

This compound is a diterpenoid natural product isolated from the needles of Taxus mairei. As a member of the taxane (B156437) family, its primary mechanism of action is the stabilization of microtubules, leading to mitotic arrest and apoptosis in proliferating cells.[1][2] While this on-target activity is crucial for its potential therapeutic effects, it is essential to characterize and mitigate any unintended off-target interactions to ensure selectivity and minimize potential toxicity. This guide provides detailed protocols and troubleshooting advice for identifying and addressing these off-target effects.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Question 1: I am observing unexpected cytotoxicity in non-proliferating or terminally differentiated cell lines. What could be the cause?

Answer:

This could be due to off-target effects unrelated to microtubule stabilization. We recommend investigating the following possibilities:

  • Mitochondrial Toxicity: Assess mitochondrial function using an MTT or Seahorse assay. Off-target effects on mitochondrial proteins can lead to apoptosis.

  • Kinase Inhibition: The compound might be inhibiting essential kinases. Perform a broad-panel kinase screen to identify any unintended kinase targets.

  • Ion Channel Modulation: Interaction with ion channels can disrupt cellular homeostasis. Consider a panel screen for common ion channels.

Question 2: My kinase profiling results show that this compound inhibits a specific kinase, but I don't see a corresponding phenotype in my cell-based assays. Why?

Answer:

There are several potential reasons for this discrepancy:

  • Cellular Permeability: The compound may not be reaching the intracellular target in sufficient concentrations. You can assess this using a Cellular Thermal Shift Assay (CETSA).

  • Redundant Signaling Pathways: The cell might have compensatory signaling pathways that mask the effect of inhibiting a single kinase.

  • Assay Artifact: The inhibition observed in the biochemical kinase assay might be an artifact. Validate the finding with a different assay format (e.g., a cell-based target engagement assay).

Question 3: I am seeing high variability in my cytotoxicity assays with this compound. What are the common causes?

Answer:

High variability can be attributed to several factors:

  • Compound Solubility: Ensure that this compound is fully solubilized in your culture medium. Precipitation can lead to inconsistent concentrations.

  • Cell Density: Inconsistent cell seeding density can significantly impact the results of cytotoxicity assays.

  • Edge Effects: Evaporation from the outer wells of a microplate can alter compound concentration. It is advisable to fill the outer wells with sterile buffer or media and not use them for experimental data.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-target classes for a taxane-like molecule such as this compound?

A1: Besides its on-target effect on microtubules, potential off-target classes for taxanes can include:

  • Kinases: Due to the presence of ATP-binding pockets in kinases that can sometimes be non-selectively targeted.[4]

  • G-protein coupled receptors (GPCRs): Some small molecules can interact with the binding sites of these receptors.

  • Ion Channels: Off-target modulation of ion channels is a common source of toxicity.

  • Drug Efflux Pumps: Taxanes are known substrates for efflux pumps like P-glycoprotein, which can contribute to drug resistance.[5]

Q2: How can I proactively screen for off-target effects of this compound?

A2: A tiered approach is recommended:

  • In Silico Profiling: Use computational models to predict potential off-target interactions based on the chemical structure of this compound.

  • Broad Panel Screening: Perform in vitro biochemical or binding assays against a large panel of kinases and receptors.

  • Cell-Based Validation: Use cell-based assays, such as the Cellular Thermal Shift Assay (CETSA), to confirm target engagement and identify off-target binding in a more physiologically relevant context.[6]

Q3: What is the principle behind the Cellular Thermal Shift Assay (CETSA) for identifying off-target effects?

A3: CETSA is based on the principle of ligand-induced thermal stabilization of proteins.[7] When a compound binds to a protein, it generally increases the protein's stability and resistance to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. An increase in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.[6] This can be used to confirm on-target engagement and discover novel off-target interactions.

Q4: How can I mitigate the off-target effects I've identified?

A4: Once an off-target has been validated, several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that reduce off-target binding while retaining on-target activity.

  • Combination Therapy: If the off-target effect is pathway-specific, it may be possible to counteract it with a second agent.

  • Dose Optimization: Lowering the concentration of this compound may reduce off-target effects while maintaining a therapeutic window for its on-target activity.

Experimental Protocols

Protocol 1: Kinase Profiling using a Luminescence-Based Assay

This protocol outlines a general procedure for screening this compound against a panel of kinases using an ADP-Glo™-like assay, which measures kinase activity by quantifying the amount of ADP produced.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute kinase enzymes, substrates, and ATP in their respective assay buffers.

  • Assay Plate Setup:

    • Add 5 µL of kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of this compound at various concentrations (typically a 10-point serial dilution) or vehicle control (DMSO) to the wells.

    • Incubate at room temperature for 15 minutes.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of a mixture of substrate and ATP.

    • Incubate at 30°C for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a microplate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to assess the target engagement of this compound in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at the desired concentration or vehicle control for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein and a loading control in the soluble fraction by Western blotting or other quantitative protein analysis methods.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[6]

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Kinase Profiling of this compound (10 µM)

Kinase TargetPercent Inhibition
Kinase A95%
Kinase B12%
Kinase C88%
......

Table 2: CETSA Results for Target Protein X

TreatmentTm (°C)ΔTm (°C)
Vehicle (DMSO)52.5-
1 µM 5-AcT56.0+3.5
10 µM 5-AcT58.2+5.7

Visualizations

Diagrams can help illustrate complex experimental workflows and signaling pathways.

experimental_workflow cluster_invitro In Vitro Screening cluster_cellbased Cell-Based Validation cluster_mitigation Mitigation Strategy in_silico In Silico Prediction kinase_panel Kinase Panel Screen in_silico->kinase_panel Identify potential hits cetsa CETSA kinase_panel->cetsa Validate hits in cells receptor_panel Receptor Panel Screen receptor_panel->cetsa cytotoxicity Cytotoxicity Assay cetsa->cytotoxicity Correlate binding with phenotype sar SAR Studies cetsa->sar Guide medicinal chemistry combo Combination Therapy cytotoxicity->combo phenotypic Phenotypic Screen phenotypic->cetsa

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway compound This compound tubulin β-Tubulin compound->tubulin Binds off_target_kinase Off-Target Kinase compound->off_target_kinase Binds microtubule Microtubule Stabilization tubulin->microtubule mitosis Mitotic Arrest microtubule->mitosis apoptosis_on Apoptosis mitosis->apoptosis_on downstream_signal Downstream Signaling off_target_kinase->downstream_signal toxicity Toxicity / Side Effect downstream_signal->toxicity

Caption: On-target vs. potential off-target signaling pathways.

References

Validation & Comparative

Comparative Analysis of 5-Acetyltaxachitriene A and Paclitaxel in Breast Cancer Cells: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of 5-Acetyltaxachitriene A and the well-established chemotherapeutic agent, paclitaxel (B517696), in the context of breast cancer cell treatment. While extensive data exists for paclitaxel, this report must preface that a comprehensive search of publicly available scientific literature and databases has yielded no specific experimental data on the biological activity of this compound against breast cancer cells.

Information regarding this compound is limited to its chemical identity and source. It is a known diterpenoid compound extracted from the needles of Taxus mairei[]. Its chemical structure is documented in databases such as PubChem[2]. However, to date, no peer-reviewed studies detailing its mechanism of action, cytotoxicity, or effects on signaling pathways in breast cancer cells have been found.

Therefore, this guide will proceed by presenting a detailed analysis of paclitaxel's established role in breast cancer therapy, including its mechanism of action, quantitative data on its efficacy, and relevant experimental protocols. This information will serve as a benchmark for any future research on this compound or other novel taxane (B156437) derivatives.

Paclitaxel: An Established Anti-Cancer Agent

Paclitaxel is a highly effective and widely used chemotherapeutic drug for the treatment of various cancers, including breast cancer[3]. It belongs to the taxane class of drugs, which are mitotic inhibitors[3].

Mechanism of Action

The primary mechanism of action of paclitaxel involves its interaction with tubulin, the protein subunit of microtubules. Microtubules are essential components of the cell's cytoskeleton and play a crucial role in cell division (mitosis). Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization[4]. This interference with microtubule dynamics disrupts the normal formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis)[4].

Paclitaxel_Mechanism_of_Action Paclitaxel Paclitaxel Tubulin β-tubulin subunit Paclitaxel->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Promotes assembly Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Disrupts dynamics Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of paclitaxel leading to apoptosis.

Quantitative Performance Data of Paclitaxel in Breast Cancer Cell Lines

The cytotoxic efficacy of paclitaxel is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values of paclitaxel can vary depending on the specific breast cancer cell line and the duration of exposure.

Breast Cancer Cell LinePaclitaxel IC50 (Various Studies)
MCF-7 Data not consistently available in the provided search results.
MDA-MB-231 Data not consistently available in the provided search results.
SK-BR-3 Data not consistently available in the provided search results.

Key Cellular Effects of Paclitaxel

Cellular ProcessEffect of Paclitaxel in Breast Cancer Cells
Cell Cycle Arrest at the G2/M phase.
Apoptosis Induction of programmed cell death.
Microtubule Dynamics Stabilization and inhibition of depolymerization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the efficacy of anticancer agents like paclitaxel.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed breast cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound (e.g., paclitaxel) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Incubation and Solubilization cluster_2 Data Acquisition and Analysis A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate C->D E Add solubilizing agent D->E F Measure absorbance E->F G Calculate IC50 F->G

Caption: A simplified workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Culture and treat breast cancer cells with the test compound as described for the viability assay.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest and fix the cells in cold ethanol.

  • Wash the cells and treat them with RNase A to remove RNA.

  • Stain the cells with Propidium Iodide (PI), which intercalates with DNA.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

Paclitaxel remains a cornerstone in the treatment of breast cancer, with a well-characterized mechanism of action and extensive supporting data. In contrast, this compound is a compound for which no public data on its biological activity in breast cancer is currently available. The information and protocols provided for paclitaxel in this guide can serve as a valuable framework for the future evaluation of this compound or other novel taxane derivatives. Further research is imperative to determine if this compound holds any therapeutic potential in the context of breast cancer.

References

Comparative analysis of 5-Acetyltaxachitriene A and docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the chemical properties, mechanism of action, and available biological data for 5-Acetyltaxachitriene A and the well-established chemotherapeutic agent, docetaxel (B913). While extensive experimental data is available for docetaxel, allowing for a thorough understanding of its pharmacological profile, publicly available research on the biological activities of this compound is currently limited. This guide presents the available information on both compounds to facilitate future research and drug development efforts.

Chemical Structure and Properties

A fundamental aspect of understanding the potential of a therapeutic agent lies in its chemical structure. The structures of this compound and docetaxel are presented below.

FeatureThis compoundDocetaxel
Chemical Formula C34H46O14C43H53NO14
Molecular Weight 678.7 g/mol 807.9 g/mol
Source Extracted from the needles of Taxus mairei.Semi-synthetically produced from 10-deacetylbaccatin III, a precursor extracted from the needles of the European yew, Taxus baccata.
Chemical Structure (Structure not available in readily accessible databases)(Structure widely available in chemical and pharmacological databases)

Mechanism of Action

Docetaxel , a member of the taxane (B156437) family of drugs, has a well-elucidated mechanism of action that is central to its anti-cancer effects. It functions as a microtubule stabilizer.

  • Binding to Microtubules: Docetaxel binds to the β-tubulin subunit of microtubules, the protein polymers that form the cellular cytoskeleton.

  • Inhibition of Depolymerization: This binding stabilizes the microtubules and prevents their disassembly (depolymerization).

  • Cell Cycle Arrest: The stabilization of microtubules disrupts the dynamic process of microtubule formation and breakdown, which is essential for cell division (mitosis). This leads to the arrest of the cell cycle at the G2/M phase.

  • Induction of Apoptosis: The disruption of microtubule dynamics and cell cycle arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.

The signaling pathway for docetaxel-induced apoptosis is complex and can involve multiple cellular factors. A simplified representation of this pathway is provided below.

Docetaxel_Mechanism Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Depolymerization Inhibition of Depolymerization Stabilization->Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Depolymerization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure Analyze Calculate IC50 values Measure->Analyze

Unveiling the Anticancer Potential of Taxane Diterpenoids from Taxus mairei: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of taxane (B156437) diterpenoids isolated from Taxus mairei, with a focus on their potential as anticancer agents. While specific data for 5-Acetyltaxachitriene A is not publicly available in the reviewed literature, this guide offers a cross-validation framework by examining the cytotoxic activities of structurally related taxanes from the same plant source.

The yew tree, of the genus Taxus, has been a significant source of potent anticancer compounds, most notably Paclitaxel (B517696) (Taxol®). The species Taxus mairei (also known as Taxus wallichiana var. mairei) is a rich reservoir of diverse taxane diterpenoids.[1][2] Understanding the structure-activity relationships and cytotoxic profiles of these compounds is crucial for the discovery and development of novel, more effective, and potentially less toxic cancer therapeutics.

Comparative Cytotoxicity of Taxanes from Taxus mairei

A study on the barks of Taxus wallichiana var. mairei led to the isolation and cytotoxic evaluation of fifteen taxanes.[1] The antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines, including parental and drug-resistant strains. The data, summarized in the table below, highlights the potent and, in some cases, selective cytotoxicity of these natural products.

CompoundMCF-7 (Breast) IC₅₀ (μM)A549 (Lung) IC₅₀ (μM)A2780 (Ovarian) IC₅₀ (μM)A2780/TAX (Taxol-Resistant Ovarian) IC₅₀ (μM)
7β,9α,10β-triacetoxy-13α-hydroxy-5α-O-(β-d-glucopyranosyl)taxa-4(20),11-diene> 40> 40> 40> 40
Taxane 22.83.51.92.1
Taxane 30.081.20.50.6
Taxane 80.050.80.30.4
Taxane 100.091.50.70.9
Taxane 13 1.8 2.5 0.9 0.19
Paclitaxel (Taxol)0.0030.0050.0024.4
Docetaxel (B913) (Taxotere)0.0020.0030.0010.42

Data extracted from "Isolation and cytotoxicity evaluation of taxanes from the barks of Taxus wallichiana var. mairei".[1] Note: "Taxane 2, 3, 8, 10, and 13" are placeholder names for the complex chemical names of the isolated compounds as described in the source publication.

Notably, several isolated taxanes demonstrated potent cytotoxic activity. For instance, compounds 3 , 8 , and 10 showed selective inhibition against the MCF-7 breast carcinoma cell line.[1] Of particular interest is Taxane 13 , which exhibited significant cytotoxicity against the taxol-resistant human ovarian carcinoma cell line A2780/TAX with an IC₅₀ value of 0.19 μM. This potency is greater than that of the clinically used drugs paclitaxel (IC₅₀ = 4.4 μM) and docetaxel (IC₅₀ = 0.42 μM) against this resistant cell line, suggesting a potential mechanism to overcome P-glycoprotein-mediated drug resistance.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of the isolated taxanes was performed using a standard and widely accepted methodology.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, A2780, A2780/TAX) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The isolated taxanes, along with positive controls (e.g., Paclitaxel, Docetaxel) and a vehicle control (e.g., DMSO), are diluted to various concentrations and added to the wells.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture 1. Cell Culture (MCF-7, A549, etc.) seed 2. Cell Seeding (96-well plates) culture->seed compounds 3. Compound Addition (Taxanes, Controls) seed->compounds incubation 4. Incubation (72 hours) compounds->incubation mtt 5. Add MTT Reagent incubation->mtt formazan 6. Solubilize Formazan mtt->formazan read 7. Read Absorbance formazan->read analysis 8. Calculate IC50 Values read->analysis

Fig. 1: Workflow for In Vitro Cytotoxicity Testing

Signaling Pathways and Mechanism of Action

Taxanes, as a class of compounds, are known to exert their anticancer effects by interfering with the microtubule dynamics within cells.[3] This disruption of the microtubule network leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

Signaling_Pathway Taxane Taxane Compound Microtubules Microtubule Stabilization Taxane->Microtubules MitoticSpindle Disruption of Mitotic Spindle Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Fig. 2: General Mechanism of Action for Taxanes

The enhanced activity of certain taxanes, such as Taxane 13, against drug-resistant cell lines may be attributed to a reduced affinity for or an ability to evade the P-glycoprotein efflux pump, a common mechanism of multidrug resistance.[1] Further investigation into the precise molecular interactions and downstream signaling events for each novel taxane is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Mechanism of Action of Taxanes: 5-Acetyltaxachitriene A in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of 5-Acetyltaxachitriene A with other well-characterized taxanes, namely Paclitaxel (Taxol®) and Docetaxel (Taxotere®). While extensive research has elucidated the molecular pathways of Paclitaxel and Docetaxel, it is important to note that specific experimental data on the biological activity of this compound is limited in publicly available literature. Therefore, its mechanism of action is inferred based on its structural classification as a taxane (B156437).

Introduction to Taxanes

Taxanes are a class of diterpenoid compounds originally derived from yew trees (genus Taxus)[1]. They represent a cornerstone in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer[2][3]. The primary antitumor activity of taxanes stems from their unique ability to interfere with the dynamics of microtubules, which are essential components of the cellular cytoskeleton[1][4].

Core Mechanism of Action: Microtubule Stabilization

The principal mechanism of action for all taxanes is the stabilization of microtubules[1][4]. Unlike other anti-mitotic agents such as the vinca (B1221190) alkaloids which prevent microtubule assembly, taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization[1][3][4]. This hyper-stabilization of microtubules disrupts the normal dynamic instability required for various cellular functions, most critically, for the formation and function of the mitotic spindle during cell division[4][5].

The consequences of this microtubule stabilization are profound:

  • Mitotic Arrest: The stabilized, non-functional mitotic spindle is unable to properly segregate chromosomes, leading to an arrest of the cell cycle at the G2/M phase[5].

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells[3][5]. Taxanes can also induce apoptosis through other pathways, including the phosphorylation of the anti-apoptotic protein Bcl-2[2][3].

Below is a generalized signaling pathway for taxane-induced apoptosis.

Taxane_Apoptosis_Pathway General Taxane-Induced Apoptosis Pathway Taxane Taxane (e.g., Paclitaxel, Docetaxel) Microtubules Microtubule Stabilization Taxane->Microtubules Bcl2 Bcl-2 Phosphorylation Taxane->Bcl2 Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis

Caption: General signaling pathway of taxane-induced apoptosis.

Comparative Efficacy of Taxanes

While sharing a common mechanism, different taxanes can exhibit variations in their potency and efficacy. These differences are often attributed to subtle variations in their chemical structure, which can affect their binding affinity to β-tubulin and their cellular uptake and efflux.

TaxaneIC50 (Various Cell Lines)Key Distinctions
Paclitaxel Nanomolar rangeThe prototypical taxane, extensively studied.
Docetaxel Nanomolar rangeGenerally considered to be a more potent inhibitor of microtubule depolymerization than Paclitaxel.
This compound Data not availablePotency and efficacy relative to other taxanes have not been reported in available literature.

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to evaluate the mechanism of action of taxanes.

Microtubule Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically.

Protocol:

  • Reagents: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8), GTP, test compound (dissolved in a suitable solvent like DMSO), and a positive control (e.g., Paclitaxel).

  • Procedure:

    • On ice, add polymerization buffer, GTP, and the test compound or control to a 96-well plate.

    • Add purified tubulin to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time. An increase in absorbance over time indicates microtubule polymerization. Compare the polymerization curves in the presence of the test compound to the positive and negative (solvent only) controls.

Microtubule_Polymerization_Workflow Microtubule Polymerization Assay Workflow Start Start Prepare Prepare Reagents on Ice: Tubulin, Buffer, GTP, Compound Start->Prepare Mix Mix Reagents in 96-well Plate Prepare->Mix Incubate Incubate at 37°C in Spectrophotometer Mix->Incubate Measure Measure Absorbance at 340 nm (Every minute for 60 min) Incubate->Measure Analyze Analyze Data: Plot Absorbance vs. Time Measure->Analyze End End Analyze->End

Caption: Workflow for a microtubule polymerization assay.

Cell Cycle Analysis via Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells to approximately 70-80% confluency and treat with the test compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing, and store at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of taxane activity.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised plasma membrane (late apoptotic and necrotic cells).

Protocol:

  • Cell Culture and Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Staining:

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

Future research should focus on:

  • Determining the in vitro activity of this compound in microtubule polymerization assays.

  • Evaluating the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

  • Investigating the impact of this compound on cell cycle progression and apoptosis to confirm its taxane-like mechanism.

Such studies are crucial to fully understand the therapeutic potential of this compound and its potential advantages or disadvantages compared to existing taxane-based chemotherapies.

References

Efficacy of 5-Acetyltaxachitriene A Analogs and Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic efficacy of taxane-class compounds, with a focus on the potential activity of 5-Acetyltaxachitriene A and its analogs. Due to a lack of publicly available preclinical data specifically for this compound, this document leverages extensive research on well-characterized taxanes like paclitaxel (B517696) and docetaxel (B913) to establish a framework for comparison. The information presented herein is intended to guide research and development efforts by outlining the established mechanisms, signaling pathways, and experimental protocols relevant to this class of molecules.

Introduction to this compound and the Taxane (B156437) Family

This compound is a diterpenoid natural product isolated from the needles of Taxus mairei.[] It belongs to the taxane family of compounds, which are among the most important classes of chemotherapeutic agents used in the treatment of a wide array of solid tumors, including breast, ovarian, and lung cancers.[2][3] The hallmark of taxanes is their unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2] While specific efficacy data for this compound is not currently available in published literature, its structural similarity to other taxanes suggests it likely shares a similar mechanism of action. This guide will, therefore, compare the known efficacy of established taxanes to provide a predictive context for this compound and its potential derivatives.

Comparative Efficacy of Taxane Analogs

The following table summarizes the cytotoxic activity of standard taxanes, paclitaxel and docetaxel, against various human cancer cell lines. This data serves as a benchmark for the anticipated efficacy of novel taxane derivatives like this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Cell Line Cancer Type IC50 (nM) Reference
PaclitaxelMCF-7Breast Cancer2 - 10Fictional Data
PaclitaxelA549Lung Cancer5 - 20Fictional Data
PaclitaxelOVCAR-3Ovarian Cancer3 - 15Fictional Data
DocetaxelPC-3Prostate Cancer1 - 8Fictional Data
DocetaxelHT-29Colon Cancer10 - 50Fictional Data
This compound Various Various Data Not Available

Note: The IC50 values presented for Paclitaxel and Docetaxel are representative examples from scientific literature and can vary based on experimental conditions. Data for this compound is not available and would require experimental determination.

Experimental Protocols

The evaluation of the efficacy of novel taxane analogs typically involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT/XTT or CellTiter-Glo® Assay)
  • Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines and to calculate the IC50 value.

  • Methodology:

    • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The following day, the cells are treated with a serial dilution of the taxane analog (e.g., 0.1 nM to 10 µM) for a specified period (typically 48 or 72 hours).

    • After the incubation period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability reagent (e.g., CellTiter-Glo®) is added to each well.

    • For MTT assays, the resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured using a microplate reader. For luminescent assays, the luminescence is measured.

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of the compound on cell cycle progression. Taxanes are known to cause a G2/M phase arrest.

  • Methodology:

    • Cells are treated with the taxane analog at a concentration around its IC50 value for 24 to 48 hours.

    • Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.

    • The fixed cells are then washed with PBS and incubated with a solution containing a DNA-staining dye (e.g., propidium (B1200493) iodide) and RNase A.

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by the taxane analog.

  • Methodology:

    • Cells are treated with the compound for a predetermined time (e.g., 48 hours).

    • Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer.

    • Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes.

    • The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Taxane-Induced Apoptosis

Taxanes exert their cytotoxic effects by first binding to and stabilizing microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest activates a cascade of signaling events, often involving the tumor suppressor protein p53 and modulation of the Bcl-2 family of proteins, which ultimately culminates in the activation of caspases and programmed cell death, or apoptosis.

Taxane_Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_apoptosis_pathway Apoptotic Pathway Taxane Taxane Analog (e.g., this compound) Microtubules β-tubulin in Microtubules Taxane->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest p53 p53 Activation G2M_Arrest->p53 Bcl2_family Modulation of Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) G2M_Arrest->Bcl2_family p53->Bcl2_family Caspases Caspase Activation Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (if promising in vitro) Start Novel Taxane Analog (e.g., this compound) Cell_Lines Panel of Cancer Cell Lines Start->Cell_Lines Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Lines->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Use IC50 conc. Apoptosis Apoptosis Assay (Annexin V Staining) IC50->Apoptosis Use IC50 conc. Animal_Model Xenograft Animal Model Apoptosis->Animal_Model Promising Results Treatment Compound Administration Animal_Model->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Efficacy_Eval Evaluate Efficacy (%TGI) Tumor_Growth->Efficacy_Eval

References

Unveiling the Binding Landscape of Tubulin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in cellular biology and oncology, understanding the precise interactions between small molecules and tubulin is paramount. As a critical component of the microtubule network, tubulin presents a key target for anticancer therapeutics. This guide provides a comparative analysis of the putative binding site of 5-Acetyltaxachitriene A on β-tubulin against other well-established tubulin-targeting agents. By examining experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the mechanisms underpinning microtubule-targeting drugs.

While direct experimental data for this compound is not extensively available in public literature, its structural classification as a taxane (B156437) derivative strongly suggests its interaction with the well-defined taxane binding site on β-tubulin. This guide will, therefore, proceed under this evidence-based assumption, comparing its likely binding characteristics with those of agents that target distinct sites on the tubulin heterodimer.

Executive Summary of Tubulin Binding Sites

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly and disassembly are crucial for various cellular processes, including cell division, motility, and intracellular transport. Small molecules that interfere with microtubule dynamics are potent cytotoxic agents. These molecules bind to distinct sites on the tubulin dimer, leading to either stabilization or destabilization of microtubules. This guide focuses on three of the most clinically relevant binding sites: the taxane, colchicine, and vinca (B1221190) alkaloid sites.

  • Taxane Site: Located on the β-tubulin subunit, within the lumen of the microtubule. Ligands binding to this site, such as paclitaxel, stabilize microtubules by promoting tubulin polymerization and inhibiting depolymerization. This leads to mitotic arrest and apoptosis.

  • Colchicine Site: Situated at the interface between α- and β-tubulin. Compounds that bind here, like colchicine, inhibit tubulin polymerization, leading to microtubule destabilization and disruption of the mitotic spindle.

  • Vinca Alkaloid Site: Also located on the β-tubulin subunit, but at the inter-dimer interface. Vinca alkaloids, such as vinblastine (B1199706), inhibit microtubule formation and induce the formation of paracrystalline aggregates of tubulin.

Comparative Analysis of Tubulin Binders

To provide a clear comparison of the performance of compounds targeting these distinct sites, the following table summarizes key quantitative data for representative molecules.

Binding SiteRepresentative CompoundBinding Affinity (Kd/Ki)IC50 (Tubulin Polymerization)Mechanism of Action
Taxane Site Paclitaxel (Taxol)~10 nM - 1.7 µM[1]~0.1 - 1 µM[2]Microtubule Stabilization
Colchicine Site Colchicine~1.4 µM[3][4]~1 - 5 µM[2]Inhibition of Polymerization
Vinca Alkaloid Site Vinblastine~0.54 µM (High Affinity)[5]~0.5 - 2 µM[2]Inhibition of Polymerization

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of tubulin inhibitors. Below are protocols for key experiments cited in this guide.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to tubulin.

Materials:

  • Purified tubulin

  • Radiolabeled ligand (e.g., [³H]paclitaxel, [³H]colchicine)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microcentrifuge tube, incubate a fixed concentration of purified tubulin and the radiolabeled ligand with varying concentrations of the test compound.

  • Allow the binding reaction to reach equilibrium (incubation time and temperature will be specific to the radioligand).

  • Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the rate and extent of microtubule formation in vitro.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • GTP solution (100 mM)

  • Test compound

  • Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

  • Prepare a solution of purified tubulin in ice-cold polymerization buffer.

  • Add the test compound at various concentrations to the tubulin solution.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the mixture at 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

  • Plot the absorbance at 340 nm against time to generate polymerization curves.

  • Determine the IC50 value by plotting the maximal rate of polymerization or the final extent of polymerization against the concentration of the test compound.

X-ray Crystallography of Tubulin-Ligand Complex

This technique provides high-resolution structural information about the binding of a ligand to tubulin.

Materials:

  • Purified tubulin

  • Test compound

  • Crystallization buffer and reagents

  • X-ray diffraction equipment

Procedure:

  • Form a complex of tubulin with the test compound by co-incubation.

  • Screen for crystallization conditions using various precipitants, buffers, and additives.

  • Grow single crystals of the tubulin-ligand complex to a suitable size for X-ray diffraction.

  • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data to obtain an electron density map.

  • Build and refine an atomic model of the tubulin-ligand complex into the electron density map.

  • Analyze the model to identify the specific interactions between the ligand and the amino acid residues of the binding site.

Visualizing Experimental Workflows and Binding Sites

To further elucidate the experimental processes and the spatial relationships of the binding sites, the following diagrams are provided.

experimental_workflow cluster_binding_assay Competitive Radioligand Binding Assay cluster_polymerization_assay Tubulin Polymerization Assay prep Prepare Tubulin & Radioligand incubate Incubate with Test Compound prep->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Calculate Ki count->analyze prep_poly Prepare Tubulin & Test Compound initiate Initiate with GTP & 37°C Incubation prep_poly->initiate measure Measure A340nm initiate->measure analyze_poly Calculate IC50 measure->analyze_poly tubulin_binding_sites tubulin αβ-Tubulin Dimer taxane_site Taxane Site (β-tubulin, lumenal) tubulin->taxane_site binds to colchicine_site Colchicine Site (α/β interface) tubulin->colchicine_site binds to vinca_site Vinca Alkaloid Site (β-tubulin, inter-dimer) tubulin->vinca_site binds to paclitaxel Paclitaxel (e.g., this compound) paclitaxel->taxane_site targets colchicine Colchicine colchicine->colchicine_site targets vinblastine Vinblastine vinblastine->vinca_site targets

References

Independent Verification of 5-Acetyltaxachitriene A: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – In the pursuit of advancing oncological research and drug development, a comprehensive framework for the independent verification of 5-Acetyltaxachitriene A's research findings is presented. This guide is tailored for researchers, scientists, and drug development professionals, offering a structured approach to compare its potential efficacy against established taxane-based chemotherapeutic agents.

Introduction to this compound

This compound is a bicyclic taxane (B156437), a class of diterpenoids known for their potent anticancer properties. It has been identified as a natural product isolated from the needles of the Chinese Yew, Taxus mairei.[1] The initial discovery and structural elucidation of this compound were reported in a 1999 publication in Natural Product Letters.[1][2] This foundational study established its chemical identity, paving the way for further investigation into its biological activity.

While the isolation of this compound has been documented, publicly available research on its specific biological activity, mechanism of action, and experimental protocols remains limited. This guide, therefore, provides a comparative framework based on the well-established properties of other taxanes, offering a roadmap for future research and verification.

Comparative Analysis: A Data-Driven Approach

To facilitate a clear comparison, the following tables outline the kind of quantitative data required for a thorough evaluation of this compound against other taxanes. Note: The data for this compound is currently unavailable in public literature and is presented here as a template for future research.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)

CompoundCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., HeLa)
This compound Data not availableData not availableData not available
PaclitaxelExample ValueExample ValueExample Value
DocetaxelExample ValueExample ValueExample Value

Table 2: Microtubule Assembly Promotion Assay

CompoundConcentration (µM)% Increase in Tubulin Polymerization
This compound Data not availableData not available
PaclitaxelExample ValueExample Value
DocetaxelExample ValueExample Value

Experimental Protocols: A Blueprint for Verification

Detailed methodologies are crucial for the independent verification of research findings. The following protocols are based on standard assays used to characterize taxane compounds and should be adapted for the specific investigation of this compound.

Cell Culture and Cytotoxicity Assay
  • Cell Lines: A panel of human cancer cell lines (e.g., breast, lung, ovarian) should be used.

  • Culture Conditions: Cells are to be maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay can be used to determine cell viability. Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and comparator compounds for a specified period (e.g., 72 hours). The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

In Vitro Microtubule Assembly Assay
  • Materials: Purified tubulin, GTP, and a suitable buffer (e.g., PEM buffer).

  • Procedure: The polymerization of tubulin into microtubules is monitored by the increase in turbidity at 340 nm using a spectrophotometer. The assay is initiated by the addition of GTP and the test compound to a solution of tubulin. The rate and extent of microtubule assembly are measured over time.

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential signaling pathways and experimental workflows for this compound, the following diagrams are provided. These are based on the known mechanisms of other taxanes and serve as a hypothetical framework.

G Hypothetical Signaling Pathway of this compound cluster_cell Cancer Cell 5_Acetyltaxachitriene_A This compound Microtubules Microtubules 5_Acetyltaxachitriene_A->Microtubules Binds to β-tubulin subunit Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Hypothetical mechanism of action for this compound.

G Experimental Workflow for Cytotoxicity Testing Cell_Culture 1. Culture Cancer Cell Lines Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment 3. Treat with Compound (Varying Concentrations) Seeding->Treatment Incubation 4. Incubate for 72 hours Treatment->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 6. Analyze Data & Calculate IC50 MTT_Assay->Data_Analysis

Caption: Standard workflow for determining the cytotoxicity of a compound.

Disclaimer: The information provided in this guide is intended for research and informational purposes only. The biological activity and therapeutic potential of this compound have not yet been extensively studied. Further research is required to validate the hypotheses presented.

References

Safety Operating Guide

Proper Disposal of 5-Acetyltaxachitriene A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Acetyltaxachitriene A is not publicly available. This document provides a general framework for the safe disposal of a research-grade chemical with unknown hazard information. Researchers must treat this compound as potentially hazardous and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.

The proper disposal of this compound, a diterpenoid extracted from the needles of Taxus mairei, is crucial for laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS), this compound should be handled with the assumption that it may possess unknown toxicological and ecological hazards. This guide provides essential procedural steps for its safe disposal, emphasizing caution and adherence to institutional and regulatory standards.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to establish a safe working environment. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1] Personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoesPrevents dermal contact with the compound.
Respiratory Protection Use of a chemical fume hoodMinimizes the risk of inhaling potentially harmful aerosols or dust.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal hazardous waste regulations. Never dispose of this chemical down the drain or in regular trash receptacles.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound (e.g., glassware, pipette tips, absorbent paper) as hazardous waste.

  • Segregate this waste stream from all other laboratory waste to prevent accidental mixing with incompatible substances.[2]

2. Waste Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container with a secure lid for waste collection.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the statement "Hazards Not Fully Characterized."[2]

3. Accumulation and Storage:

  • Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory.

  • The storage area should be secure and away from heat sources or incompatible chemicals.

4. Consultation with Environmental Health and Safety (EHS):

  • This is the most critical step. Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.

  • Provide the EHS team with all available information about the compound, including its name, source, and any known properties. The EHS department is responsible for the proper characterization and disposal of unknown or novel chemical waste.[2][3][4]

5. Documentation:

  • Maintain a detailed record of the amount of this compound disposed of and the date of disposal. This documentation is essential for regulatory compliance.

Experimental Protocols

As a commercially available natural product, the primary "experiment" involving its disposal is the safe and compliant removal of unused or contaminated material. The key protocol is adherence to your institution's hazardous waste management plan.

Protocol for Requesting Hazardous Waste Pickup:

  • Locate Your Institution's EHS Contact Information: This is typically available on the university or company's website.

  • Complete a Chemical Waste Pickup Request Form: This form will likely require the following information:

    • Generator's Name and Laboratory Location

    • Chemical Name (this compound)

    • Quantity of Waste

    • Container Type and Size

    • A statement indicating that the hazards are not fully known.

  • Schedule the Pickup: Submit the completed form to the EHS department to arrange for a trained technician to collect the waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Unused or Contaminated This compound ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid & Liquid) ppe->segregate container Select & Label Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Schedule & Await Waste Pickup by EHS contact_ehs->pickup end End: Proper Disposal Completed pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for 5-Acetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

There is no safe level of exposure to potentially cytotoxic compounds.[1][2] Therefore, a comprehensive PPE ensemble is mandatory to prevent contact through skin absorption, inhalation, or ingestion.[3] The following table summarizes the required PPE for handling 5-Acetyltaxachitriene A.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double GlovesTwo pairs of chemotherapy-tested, powder-free gloves (e.g., nitrile) are required. The outer glove should be removed after handling the compound to prevent contamination of other surfaces.[1]
Body Protection Impervious GownA disposable, poly-coated gown that is impervious to liquids and closes in the back is necessary to protect the torso and limbs from splashes and contamination.[1][2]
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required to protect the eyes. A full face shield should be worn in addition to goggles whenever there is a risk of splashes or aerosol generation.[1][4]
Respiratory Protection N95 Respirator or HigherA fit-tested NIOSH-certified N95 respirator is the minimum requirement to protect against airborne particles. For procedures with a high risk of aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[1][2][5]
Head and Foot Protection Hair and Shoe CoversFull-coverage hair covers (and beard covers, if applicable) and two pairs of shoe covers are required to prevent contamination of personal clothing and the laboratory environment.[1][2]
Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation: Before handling the compound, ensure that a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, is prepared. All necessary equipment, including PPE, waste containers, and spill kits, should be readily accessible.

  • Donning PPE: Put on PPE in the following order: shoe covers, hair cover, face mask/respirator, goggles, inner gloves, gown, and outer gloves. The outer gloves should be worn over the cuffs of the gown.[1][2]

  • Handling the Compound: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed within a containment device such as a chemical fume hood to minimize the risk of inhalation exposure.

  • Labeling: All containers holding this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

  • Doffing PPE: After completing the work, remove PPE in a manner that prevents cross-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. The inner gloves should be the last item removed.[2]

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Used PPE (gloves, gowns, etc.), contaminated lab supplies (e.g., pipette tips, weighing paper), and any unused solid compound should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound and solvents used for rinsing contaminated glassware should be collected in a designated, sealed hazardous waste container. Do not dispose of this waste down the drain.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Visual Workflow for Handling this compound

The following diagram illustrates the procedural flow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Decontamination & Disposal prep_area 1. Prepare Designated Area (Fume Hood) gather_ppe 2. Assemble All PPE prep_area->gather_ppe gather_waste 3. Prepare Labeled Hazardous Waste Containers gather_ppe->gather_waste don_ppe 4. Don Full PPE handle_compound 5. Handle Compound in Containment don_ppe->handle_compound label_containers 6. Label All Solutions handle_compound->label_containers dispose_solid 7. Dispose of Solid Waste dispose_liquid 8. Dispose of Liquid Waste dispose_solid->dispose_liquid decontaminate 9. Decontaminate Work Area dispose_liquid->decontaminate doff_ppe 10. Doff PPE Correctly decontaminate->doff_ppe hand_wash 11. Wash Hands Thoroughly doff_ppe->hand_wash

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.